Avorelin
Description
Structure
2D Structure
Properties
CAS No. |
140703-49-7 |
|---|---|
Molecular Formula |
C65H85N17O12 |
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H85N17O12/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70)/t46-,47-,48-,49-,50-,51-,52+,53-,54-/m0/s1 |
InChI Key |
HJNZCKLMRAOTMA-BRBGIFQRSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XHWSYXLRP |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avorelin; EP-23904; MF-6001; EP23904; MF6001; EP 23904; MF 6001. Meterelin; 2-Me-D-Trp(6),desgly(10)-LHRH ethylamide. |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Avorelin and the GnRH Receptor
An In-depth Examination of Binding Affinity, Experimental Protocols, and Signaling Pathways for the Gonadotropin-Releasing Hormone Receptor
Audience: Researchers, scientists, and drug development professionals.
Comparative Binding Affinity of GnRH Agonists
While direct data for Avorelin is unavailable, it is classified as a "superagonist," a designation given to GnRH analogs with modifications—typically a D-amino acid substitution at position 6—that confer significantly higher binding affinity and stability than the native GnRH peptide. The following table presents the binding affinities of several well-characterized GnRH agonists to provide a contextual reference for this compound's anticipated potency. These values are typically in the sub-nanomolar to low nanomolar range.
| Compound | Receptor Source | Ki (nM) | IC50 (nM) | Reference |
| Nafarelin | Human GnRH Receptor | 0.06 | - | [1] |
| Triptorelin | Rat GnRH Receptor | - | ~0.1-2.0 | [2] |
| Buserelin | Human Pituitary GnRH Receptor | - | ~1.0-5.0 | [2] |
| Leuprolide | Rat GnRH Receptor | - | ~1.0 | [2] |
| Goserelin | Human GnRH Receptor | - | ~1.0-10.0 | [1] |
| Native GnRH | Human GnRH Receptor | 13 | - |
Table 1: Comparative binding affinities of various GnRH agonists. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are common metrics for receptor binding affinity. Lower values indicate higher affinity.
Experimental Protocols for GnRH Receptor Binding Affinity
The determination of a ligand's binding affinity for the GnRH receptor is typically achieved through competitive radioligand binding assays. This section details a representative protocol.
Objective
To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.
Materials
-
Cell Line: A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope, such as [125I]-Triptorelin or [125I]-Buserelin.
-
Test Compound: Unlabeled GnRH agonist (e.g., this compound) at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Triptorelin) to determine background signal.
-
Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and bovine serum albumin (BSA).
-
Instrumentation: Gamma counter for measuring radioactivity.
Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Detailed Methodology
-
Membrane Preparation: Cells expressing the GnRH receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Three sets of reactions are prepared:
-
Total Binding: Cell membranes are incubated with the radioligand.
-
Non-specific Binding: Cell membranes are incubated with the radioligand and a high concentration of an unlabeled competitor.
-
Competitive Binding: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
-
Incubation: The reactions are incubated, typically for 1-2 hours at room temperature, to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which traps the cell membranes. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding reactions are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that initiates a downstream signaling cascade, primarily through the Gq/11 protein pathway.
Sustained stimulation with a potent agonist leads to receptor desensitization and downregulation, which is the therapeutic basis for their use in conditions like prostate cancer and endometriosis.
The following diagram illustrates the primary signaling pathway activated by GnRH receptor agonists.
Pathway Description
-
Agonist Binding: this compound binds to the extracellular domain of the GnRH receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric G-protein, Gq/11, by promoting the exchange of GDP for GTP on the α-subunit.
-
PLC Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Downstream Signaling: Activated PKC and calcium-dependent pathways can then activate further downstream targets, including the mitogen-activated protein kinase (MAPK) cascades (such as ERK and JNK).
-
Cellular Response: These signaling events culminate in the nucleus, where they regulate the transcription of genes responsible for the synthesis of the gonadotropin subunits (LHβ and FSHβ), leading to their eventual secretion from pituitary gonadotrophs.
References
Avorelin Signaling in Pituitary Gonadotrophs: A Technical Guide
Executive Summary
Avorelin is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as a GnRH analogue or LHRH agonist.[1] It is a decapeptide designed for greater potency and a longer half-life than the endogenous GnRH.[2] In pituitary gonadotrophs, this compound initiates a complex signaling cascade that governs the synthesis and secretion of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] These hormones are central to the regulation of reproductive function.[5]
Understanding the this compound signaling pathway is critical for its therapeutic applications, which range from assisted reproduction to the treatment of hormone-dependent diseases like prostate cancer, endometriosis, and precocious puberty. Continuous administration of this compound, following an initial stimulatory phase, leads to the desensitization and downregulation of GnRH receptors, effectively suppressing gonadotropin release and reducing gonadal steroid production. This technical guide provides an in-depth exploration of the molecular mechanisms initiated by this compound in pituitary gonadotrophs, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
The GnRH Receptor and this compound Binding
The primary target of this compound is the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the class A G-protein coupled receptor (GPCR) family. The human GnRHR is unique among mammalian GPCRs as it naturally lacks the intracellular C-terminal tail, a feature that influences its internalization kinetics.
This compound, like other GnRH super-agonists, contains specific D-amino acid substitutions (typically at position 6) that increase its binding affinity and confer resistance to degradation compared to native GnRH. This high-affinity binding is essential for its potent biological activity.
Quantitative Binding Affinity Data
The binding affinities of various GnRH peptide agonists to the human GnRH receptor have been characterized through competitive radioligand binding assays. The data below illustrates the range of affinities, with lower Ki values indicating higher affinity.
| Compound | Binding Affinity (Ki) [nM] | Receptor Source |
| Nafarelin | 0.06 | CHO cells expressing hGnRH receptor |
| Triptorelin | 0.11 | CHO cells expressing hGnRH receptor |
| Leuprolide | 0.23 | CHO cells expressing hGnRH receptor |
| Buserelin | 0.24 | CHO cells expressing hGnRH receptor |
| Goserelin | 0.45 | CHO cells expressing hGnRH receptor |
| GnRH (native) | 13 | CHO cells expressing hGnRH receptor |
| Data sourced from a study characterizing 12 GnRH peptide agonists. |
Core Signaling Pathway: Gαq/11 Activation
Upon binding of this compound, the GnRH receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11. This event initiates the canonical phosphoinositide signaling pathway, which is the primary mechanism for GnRH-mediated cellular responses in gonadotrophs.
-
Phospholipase C (PLC) Activation : The activated Gαq/11 subunit stimulates the effector enzyme Phospholipase Cβ (PLCβ).
-
Second Messenger Production : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This results in a rapid and transient increase in intracellular Ca2+ concentration.
-
Protein Kinase C (PKC) Activation : DAG, along with the elevated Ca2+, activates members of the Protein Kinase C (PKC) family at the plasma membrane.
Downstream Signaling: MAPK Cascades and Gene Expression
The initial signals generated by IP3/Ca2+ and DAG/PKC propagate through several downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are crucial for translating the initial membrane-level signal into nuclear events, such as the transcription of gonadotropin subunit genes. The primary MAPK pathways activated by GnRH agonists include:
-
Extracellular signal-Regulated Kinase (ERK) : Often associated with cell proliferation and differentiation.
-
c-Jun N-terminal Kinase (JNK) : Typically involved in stress responses and apoptosis.
-
p38 MAPK : Also linked to inflammation and stress responses.
Activation of these kinases leads to the phosphorylation of various transcription factors, which then bind to promoter regions of target genes, including the common α-subunit (Cga), LHβ, and FSHβ, regulating their expression.
Physiological Responses: Secretion and Receptor Regulation
The integrated signaling output results in two key physiological responses: the acute secretion of gonadotropins and the long-term regulation of the receptor itself.
Gonadotropin Secretion
This compound stimulation triggers the exocytosis of vesicles containing LH and FSH. The initial response to a GnRH agonist is a significant, transient increase in gonadotropin secretion, often termed a "flare." However, chronic and continuous exposure leads to a profound suppression of secretion.
| Parameter | Condition | Observation | Fold Change |
| LH Secretion | Acute Buserelin (Day 1) | Increased from control levels | 9-fold increase |
| FSH Secretion | Acute Buserelin (Day 1) | Increased from control levels | 3-fold increase |
| LH Secretion | Chronic Buserelin (Day 21) | Remained elevated vs. control | 5-fold increase |
| FSH Secretion | Chronic Buserelin (Day 21) | Returned to control levels | No significant change |
| Serum LH & FSH | Chronic LHRH (6 days) | Doubling of basal concentrations | ~2-fold increase |
| Data compiled from studies on GnRH agonists in humans and rats. |
GnRH Receptor Internalization and Downregulation
Sustained agonist exposure leads to desensitization, a process involving receptor phosphorylation, arrestin binding (though the GnRHR lacks a C-terminus, it may use an arrestin-independent pathway), and internalization into endosomes. The rate of internalization for the mammalian GnRH receptor is notably slow compared to other GPCRs. This prolonged presence on the cell surface may contribute to the potent and sustained initial stimulation.
| Receptor | Internalization Half-Life (t½) | Cell Type |
| GnRH Receptor | ~20 minutes | HEK 293 cells |
| TRH Receptor | ~2.2 minutes | HEK 293 cells |
| Data sourced from studies on GPCR internalization kinetics. |
Key Experimental Protocols
The study of this compound's signaling pathway relies on a suite of established molecular and cellular biology techniques.
Intracellular Calcium Mobilization Assay
This assay measures the IP3-mediated release of calcium from intracellular stores, a primary event in GnRHR activation.
Methodology:
-
Cell Culture : Plate pituitary gonadotroph cells (e.g., LβT2 cell line) or primary pituitary cells in 96-well plates.
-
Dye Loading : Incubate cells with a cell-permeable fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer.
-
Baseline Measurement : Measure baseline fluorescence using a microplate reader or a scanning fluorometer (e.g., FlexStation) equipped for kinetic reading.
-
Compound Addition : Use an integrated fluidics system to add this compound at various concentrations to the wells.
-
Signal Detection : Immediately begin recording fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular Ca2+.
-
Data Analysis : Quantify the response by measuring the peak fluorescence intensity or the area under the curve. Calculate EC50 values from dose-response curves.
Western Blotting for MAPK Activation
This technique is used to detect the phosphorylation and thus activation of specific MAPK proteins like ERK1/2.
Methodology:
-
Cell Treatment : Culture gonadotroph cells and treat with this compound for various time points.
-
Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : Determine the total protein concentration in each lysate (e.g., using a BCA assay).
-
SDS-PAGE : Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.
-
Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Incubate the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Primary Antibody : Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate that reacts with HRP to produce light, and capture the signal on X-ray film or with a digital imager.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) as a loading control.
Radioimmunoassay (RIA) for LH/FSH Secretion
RIA is a highly sensitive method used to quantify the concentration of LH and FSH secreted into the cell culture medium or collected in plasma samples.
Methodology:
-
Principle : The assay is based on the competition between a known amount of radioactively labeled hormone (tracer, e.g., ¹²⁵I-LH) and the unlabeled hormone in the sample for a limited number of specific antibody binding sites.
-
Assay Setup :
-
A series of tubes are prepared containing a constant amount of specific antibody (e.g., anti-LH) and tracer.
-
Standard curve tubes receive known concentrations of unlabeled hormone.
-
Sample tubes receive the unknown samples (e.g., culture supernatant).
-
-
Incubation : All tubes are incubated to allow the binding reaction to reach equilibrium.
-
Separation : The antibody-bound hormone is separated from the free (unbound) hormone. A common method is the double-antibody technique, where a second antibody precipitates the primary antibody complex.
-
Counting : The radioactivity in the precipitate (bound fraction) is measured using a gamma counter.
-
Calculation : The amount of radioactivity is inversely proportional to the concentration of unlabeled hormone in the sample. A standard curve is plotted (e.g., logit-log transformation), and the concentrations in the unknown samples are interpolated from this curve.
References
- 1. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pituitary Androgen Receptor Signalling Regulates Prolactin but Not Gonadotrophins in the Male Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Avorelin's Effect on the Testosterone Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Avorelin
This compound is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Structurally, it is a decapeptide analogue of the native GnRH.[1] Its primary clinical application is in the induction of a transient and reversible suppression of gonadal function, which is particularly valuable in the management of hormone-sensitive conditions such as prostate cancer.[2][3] this compound is typically administered as a long-acting depot injection, which ensures sustained release of the drug over an extended period, improving patient compliance and maintaining therapeutic efficacy.
Mechanism of Action on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound exerts its effects by interacting with GnRH receptors on the anterior pituitary gland. Its mechanism can be characterized by a biphasic response:
-
Initial Agonist Phase (Flare-up): Upon initial administration, this compound, as a GnRH agonist, mimics the action of endogenous GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This surge in gonadotropins, in turn, stimulates the testes to produce a temporary increase in testosterone levels. This phenomenon is often referred to as the "flare effect".
-
Sustained Antagonist Phase (Downregulation): Continuous stimulation of the GnRH receptors by this compound leads to their desensitization and downregulation. This involves receptor internalization and a reduction in the number of available GnRH receptors on the pituitary gonadotropes. Consequently, the pituitary becomes refractory to further GnRH stimulation, resulting in a profound and sustained suppression of LH and FSH secretion. The decline in LH levels leads to a significant reduction in testicular testosterone synthesis, achieving medical castration levels.
Signaling Pathways of the GnRH Receptor
The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG Pathway: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
These signaling events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which are crucial for the synthesis and secretion of LH and FSH.
Continuous exposure to this compound leads to the uncoupling of the GnRH receptor from its G-protein and subsequent internalization of the receptor, resulting in cellular desensitization.
Effect on the Testosterone Synthesis Pathway
Testosterone is synthesized in the Leydig cells of the testes through a series of enzymatic reactions. This process is primarily regulated by LH. By suppressing LH secretion, this compound indirectly but effectively inhibits the testosterone synthesis pathway at its initial and rate-limiting step.
The key steps in testosterone synthesis affected by LH suppression are:
-
Cholesterol Transport: LH stimulates the transport of cholesterol from the cytoplasm into the mitochondria, a process mediated by the Steroidogenic Acute Regulatory (StAR) protein.
-
Conversion of Cholesterol to Pregnenolone: Inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme). This is the rate-limiting step in steroidogenesis.
-
Subsequent Enzymatic Conversions: Pregnenolone is then converted to testosterone through a series of reactions involving the enzymes 3β-hydroxysteroid dehydrogenase (3β-HSD), CYP17A1 (17α-hydroxylase/17,20-lyase), and 17β-hydroxysteroid dehydrogenase (17β-HSD).
By drastically reducing LH levels, this compound leads to decreased expression and activity of StAR and the key steroidogenic enzymes, thereby shutting down the entire testosterone production cascade.
Pharmacodynamics: Quantitative Effects on Hormone Levels
Clinical studies have demonstrated the potent and sustained effects of this compound on hormone levels. A study involving patients with prostate cancer provides key insights into its pharmacodynamic profile.
Table 1: Serum Testosterone, LH, and FSH Levels Following this compound Depot Injection
| Time Point | Hormone | 10 mg this compound Depot | 15 mg this compound Depot |
| Baseline | Testosterone (nmol/L) | ~15 | ~15 |
| LH (IU/L) | ~5 | ~5 | |
| FSH (IU/L) | ~8 | ~8 | |
| Week 1 (Flare-up) | Testosterone (nmol/L) | Peak ~25 | Peak ~25 |
| LH (IU/L) | Peak ~20 | Peak ~20 | |
| FSH (IU/L) | Peak ~15 | Peak ~15 | |
| Week 4 | Testosterone (nmol/L) | < 1.735 (castrate level) | < 1.735 (castrate level) |
| LH (IU/L) | Suppressed | Suppressed | |
| FSH (IU/L) | Suppressed | Suppressed | |
| Median Duration of Testosterone Suppression | 40 weeks (95% CI: 35-42) | 39 weeks (95% CI: 37-43) |
Data are approximated from graphical representations in the cited study.
Pharmacokinetics and Formulation
This compound is administered as a subcutaneous depot formulation, designed for sustained release. This is often achieved by encapsulating the peptide in biodegradable polymer microspheres, such as poly(lactic-co-glycolic acid) (PLGA). Following injection, the polymer matrix gradually degrades, releasing the drug over several months.
Pharmacokinetic studies show that plasma concentrations of this compound are proportional to the administered dose and correlate with the suppression of serum testosterone. The long-acting nature of the depot formulation obviates the need for frequent injections, which is a significant advantage in long-term treatment regimens.
Experimental Protocols
Measurement of Serum Testosterone, LH, and FSH
The quantitative data presented were obtained using immunoassays. Below are representative methodologies for such assays.
Experimental Workflow: Hormone Immunoassay
7.1.1. Protocol for Serum Testosterone Radioimmunoassay (RIA)
This protocol is a synthesized representation of standard RIA procedures.
-
Preparation of Standards and Samples:
-
Prepare a series of testosterone standards of known concentrations (e.g., 0 to 60 nmol/L).
-
Thaw patient serum samples and bring to room temperature.
-
-
Assay Procedure:
-
Pipette 25 µL of each standard, control, and patient sample into appropriately labeled antibody-coated tubes in duplicate.
-
Add 400 µL of ¹²⁵I-labeled testosterone tracer to each tube.
-
Seal the tubes and incubate for 2-3 hours at room temperature (or as specified by the kit manufacturer) on a shaker. This allows for competitive binding between the labeled and unlabeled testosterone for the antibody binding sites.
-
-
Separation of Bound and Unbound Fractions:
-
Aspirate the contents of each tube to remove the unbound tracer.
-
Wash the tubes with a wash buffer to remove any remaining unbound tracer and aspirate again.
-
-
Measurement of Radioactivity:
-
Place the tubes in a gamma counter and measure the radioactivity (counts per minute) for at least 60 seconds. The amount of bound radioactivity is inversely proportional to the concentration of testosterone in the sample.
-
-
Data Analysis:
-
Calculate the mean counts for each duplicate.
-
Generate a standard curve by plotting the bound radioactivity of the standards against their known concentrations.
-
Determine the testosterone concentration of the patient samples by interpolating their mean counts from the standard curve.
-
7.1.2. Protocol for Serum LH and FSH Immunoradiometric Assay (IRMA)
This protocol is a synthesized representation of standard IRMA "sandwich" assay procedures.
-
Preparation of Reagents:
-
Reconstitute radiolabeled detector antibody (e.g., with ¹²⁵I) and biotinylated capture antibody.
-
Prepare avidin-coated solid phase (e.g., magnetic particles).
-
-
Assay Procedure:
-
Pipette a defined volume of standards, controls, and patient serum samples into assay tubes.
-
Simultaneously add the biotinylated capture antibody, the ¹²⁵I-labeled detector antibody, and the avidin-coated solid phase to each tube.
-
Incubate the mixture for a specified time (e.g., 3 hours) with shaking to allow the formation of a "sandwich" complex (capture antibody - hormone - labeled antibody) bound to the solid phase.
-
-
Separation and Washing:
-
Apply a magnetic field to pellet the magnetic particles and aspirate the supernatant.
-
Wash the particles with a wash buffer to remove unbound labeled antibodies.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity of the pellet in each tube using a gamma counter. The amount of radioactivity is directly proportional to the concentration of LH or FSH in the sample.
-
-
Data Analysis:
-
Construct a standard curve by plotting the radioactivity of the standards against their concentrations.
-
Determine the LH or FSH concentrations in the patient samples from the standard curve.
-
Conclusion
This compound is a potent GnRH agonist that effectively suppresses testosterone synthesis through a well-defined mechanism of action on the hypothalamic-pituitary-gonadal axis. By causing a sustained downregulation of GnRH receptors, it leads to a profound reduction in LH and FSH secretion, thereby inhibiting the LH-dependent testosterone production pathway in the testes. Its formulation as a long-acting depot provides a reliable and convenient therapeutic option for conditions requiring androgen deprivation. The quantitative effects on hormone levels are well-documented, and the methodologies for monitoring these effects are standardized and robust. This in-depth understanding of this compound's effects is crucial for its clinical application and for the development of future gonadotropin-modulating therapies.
References
Avorelin Acetate Salt: A Technical Guide for Researchers
Avorelin acetate is a synthetic agonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). As a potent member of the GnRH agonist class, it finds significant application in research and drug development, particularly in areas concerning reproductive health and oncology. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental methodologies relevant to the study of this compound acetate salt.
Core Chemical Properties
A comprehensive understanding of the physicochemical properties of this compound acetate salt is fundamental for its appropriate handling, formulation, and application in experimental settings. The following table summarizes the key chemical data for this compound.
| Property | Value | Source |
| CAS Number | 785814-29-1 | [1] |
| Chemical Formula | C₆₇H₈₉N₁₇O₁₄ | MedKoo Biosciences |
| Molecular Weight | 1356.55 g/mol | [1] |
| Exact Mass | 1355.6775 | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Solubility | Soluble in DMSO. Data for water and ethanol are not readily available. | MedKoo Biosciences |
| Melting Point | Not readily available. | |
| pKa | Not readily available. | |
| Storage | Store at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). Keep dry and in the dark. | MedKoo Biosciences |
| Stability | Stable for several weeks during standard shipping and customs procedures. | MedKoo Biosciences |
Mechanism of Action: GnRH Receptor Signaling
This compound acetate exerts its biological effects by acting as an agonist at the gonadotropin-releasing hormone receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family. Upon binding, this compound stimulates a complex intracellular signaling cascade, primarily within the gonadotrope cells of the anterior pituitary. This signaling ultimately modulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
The initial binding of this compound to the GnRHR leads to a conformational change in the receptor, activating associated heterotrimeric G-proteins, predominantly of the Gq/11 family. This activation initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).
Furthermore, GnRH receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) cascades. These pathways are crucial for regulating the transcription of gonadotropin subunit genes. The diagram below illustrates the principal signaling pathways activated by this compound acetate.
Caption: GnRH Receptor Signaling Pathway Activated by this compound Acetate.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of GnRH agonists like this compound acetate. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
In Vitro Bioassay for GnRH Agonist Activity
This protocol describes a method to assess the biological activity of a GnRH agonist by measuring its effect on gonadotropin secretion from primary pituitary cells.
1. Cell Preparation:
-
Euthanize adult female rats and aseptically remove the anterior pituitary glands.
-
Mechanically and enzymatically disperse the pituitary tissue to obtain a single-cell suspension. Common enzymes used include trypsin and collagenase.
-
Plate the cells in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) in 24-well plates and allow them to adhere overnight.
2. Treatment:
-
The following day, wash the cells with a serum-free medium.
-
Prepare a stock solution of this compound acetate in a suitable solvent (e.g., sterile water or DMSO) and then dilute to the desired concentrations in the serum-free medium.
-
Add the different concentrations of this compound acetate to the cells and incubate for a specified period (e.g., 4 hours). Include a vehicle control.
3. Sample Collection and Analysis:
-
After the incubation period, collect the culture medium from each well.
-
Measure the concentration of LH and FSH in the collected medium using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize the hormone concentrations to the total protein content of the cells in each well.
Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to GnRH receptor activation by this compound acetate, using a fluorescent calcium indicator.
1. Cell Preparation and Dye Loading:
-
Plate a suitable cell line expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the GnRHR) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
On the day of the assay, remove the growth medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution.
-
Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.
2. Agonist Stimulation and Fluorescence Measurement:
-
After incubation, wash the cells to remove the excess dye.
-
Prepare a serial dilution of this compound acetate in the salt solution.
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.
-
Inject the different concentrations of this compound acetate into the wells and immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
3. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F0).
-
Plot the peak fluorescence response against the logarithm of the this compound acetate concentration to generate a dose-response curve and determine the EC50 value.
Western Blot Analysis of MAPK (ERK) Phosphorylation
This protocol details the detection of ERK phosphorylation as a downstream marker of GnRH receptor activation by this compound acetate.
1. Cell Treatment and Lysis:
-
Plate a suitable cell line (e.g., αT3-1 gonadotrope cells) and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound acetate for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Immunoblotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total ERK.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK phosphorylation as the ratio of the p-ERK signal to the total ERK signal for each sample.
This technical guide provides a foundational understanding of this compound acetate salt for researchers. While key chemical properties have been summarized, further experimental determination of properties such as melting point, pKa, and solubility in aqueous solutions is recommended for specific applications. The provided experimental protocols offer robust starting points for investigating the biological activity of this potent GnRH agonist.
References
An In-Depth Technical Guide to the Biodegradation of Avorelin PLGA Depot Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biodegradation characteristics of Poly(lactic-co-glycolic acid) (PLGA) depot formulations for the delivery of Avorelin, a luteinizing hormone-releasing hormone (LHRH) agonist. Insights from studies on analogous LHRH agonist PLGA depots, such as leuprolide and triptorelin, are leveraged to provide a thorough understanding of the degradation kinetics, drug release profiles, and the experimental methodologies used for their characterization.
Introduction to this compound PLGA Depot Formulations
This compound is a synthetic decapeptide analogue of LHRH used in the management of hormone-responsive cancers and other conditions. Its administration in a biodegradable PLGA depot formulation allows for sustained release over an extended period, improving patient compliance and therapeutic efficacy. The PLGA copolymer is biocompatible and degrades in the body into its constituent monomers, lactic acid and glycolic acid, which are subsequently metabolized and eliminated.[1][2] The degradation of the PLGA matrix is a critical factor that governs the release rate of this compound. Understanding the intricacies of this process is paramount for the rational design and development of these long-acting injectable formulations.
Mechanisms of PLGA Biodegradation
The biodegradation of PLGA is a complex process primarily driven by the hydrolysis of its ester linkages.[2][3] This process can be broadly categorized into two main mechanisms: bulk erosion and surface erosion. For PLGA, bulk erosion is the predominant mechanism, where water penetrates the entire polymer matrix, leading to hydrolysis throughout the implant.[3] The degradation process can be influenced by a multitude of factors, including the lactide-to-glycolide (LA:GA) ratio, polymer molecular weight, crystallinity, and the microenvironment within the depot.
A higher glycolide content generally leads to a faster degradation rate due to the more hydrophilic nature of glycolic acid compared to lactic acid. An exception is the 50:50 LA:GA ratio, which often exhibits the most rapid degradation. Higher molecular weight PLGA degrades more slowly due to the longer polymer chains. The degradation of PLGA is also an autocatalytic process; the acidic degradation products (lactic and glycolic acid) can lower the pH within the microenvironment of the depot, further accelerating the hydrolysis of the polymer matrix.
Data Presentation: Biodegradation and Drug Release Kinetics of LHRH Agonist PLGA Depots
The following tables summarize quantitative data from studies on leuprolide and triptorelin PLGA depot formulations, which serve as valuable surrogates for understanding the expected performance of this compound PLGA depots.
Table 1: In Vitro Release of Leuprolide Acetate from PLGA Microspheres
| Formulation | PLGA Type (LA:GA, MW) | Burst Release (Day 1) | Cumulative Release (Day 28) | Reference |
| Formulation 1 | 75:25, 13-16 kDa | ~8.6% | ~58% | |
| Formulation 2 | 75:25, 13-16 kDa | ~10.1% | ~52% | |
| Formulation 3 | 75:25, 13-16 kDa | ~10.3% | ~55% | |
| In-situ Implant | 50:50, low MW | ~14% | >80% (by day 21) |
Table 2: In Vitro Release of Triptorelin from PLGA Microspheres
| Formulation Additive | Inner Water Phase Volume | Burst Release (Day 1) | Cumulative Release (Day 28) | Reference |
| No Span | 100 µL | ~4% (at 1 week) | Not specified | |
| 1% Span 20 | 100 µL | ~1% (at 1 week) | Not specified | |
| 10% Span 20 | 100 µL | ~14% (at 1 week) | Not specified | |
| - | - | ~72.6% (at 36 days) |
Table 3: PLGA Molecular Weight Reduction Over Time
| PLGA Type (LA:GA) | Incubation Time (days) | Weight Average MW (Mw) | Reference |
| 50:50 | 0 | ~40,000 Da | |
| 8 | ~25,000 Da | ||
| 14 | ~15,000 Da | ||
| 75:25 | 0 | ~75,000 Da | |
| 8 | ~60,000 Da | ||
| 14 | ~50,000 Da |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound PLGA depot biodegradation. The following are composite protocols based on established methods in the literature.
In Vitro Drug Release by Sample and Separate Method
This method is commonly used to determine the rate of drug release from the PLGA depot over time.
Materials:
-
This compound PLGA depot formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker water bath or incubator
-
Centrifuge tubes
-
Centrifuge
-
HPLC system for this compound quantification
Procedure:
-
Accurately weigh a specified amount of the this compound PLGA depot (e.g., 10 mg) and place it into a centrifuge tube.
-
Add a defined volume of pre-warmed (37°C) PBS (e.g., 1 mL) to the tube.
-
Place the tubes in a shaker water bath set at 37°C and agitate continuously (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 21, 28 days), remove the tubes from the shaker.
-
Centrifuge the tubes to pellet the depot formulation (e.g., 3000 rpm for 5 minutes).
-
Carefully withdraw the supernatant (the release medium) for analysis.
-
Replenish the tube with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Resuspend the pellet and return the tube to the shaker bath.
-
Analyze the concentration of this compound in the collected supernatant using a validated HPLC method.
-
Calculate the cumulative percentage of this compound released at each time point.
PLGA Molecular Weight Analysis by Gel Permeation Chromatography (GPC/SEC)
GPC/SEC is used to monitor the decrease in PLGA molecular weight as it degrades.
Materials:
-
Degrading PLGA depot samples from the in vitro release study
-
Tetrahydrofuran (THF), HPLC grade
-
GPC/SEC system with a refractive index (RI) detector
-
GPC columns suitable for polymer analysis
-
Polystyrene standards for calibration
-
0.2 µm syringe filters
Procedure:
-
At each time point of the in vitro degradation study, collect the PLGA depot pellet after centrifugation and removal of the supernatant.
-
Thoroughly dry the PLGA sample (e.g., under vacuum).
-
Accurately weigh the dried PLGA and dissolve it in THF to a known concentration (e.g., 1-2 mg/mL).
-
Allow the sample to dissolve completely.
-
Filter the sample solution through a 0.2 µm syringe filter into an HPLC vial.
-
Prepare a calibration curve using a series of narrow polydispersity polystyrene standards.
-
Inject the prepared sample onto the GPC/SEC system.
-
Analyze the resulting chromatogram to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) relative to the polystyrene standards.
Morphological Analysis by Scanning Electron Microscopy (SEM)
SEM is employed to visualize the changes in the surface and internal morphology of the PLGA depot as it degrades.
Materials:
-
Degrading PLGA depot samples
-
SEM stubs with adhesive carbon tape
-
Sputter coater with a noble metal target (e.g., gold or palladium)
-
Scanning Electron Microscope
Procedure:
-
Collect the degrading PLGA depot samples at various time points and dry them thoroughly (e.g., by lyophilization).
-
Mount the dried depot samples onto an SEM stub using double-sided adhesive carbon tape.
-
If examining the internal structure, the depot may be fractured (e.g., after freezing in liquid nitrogen) to expose the cross-section.
-
Place the stub in a sputter coater and deposit a thin conductive layer of a noble metal to prevent charging under the electron beam.
-
Transfer the coated sample into the SEM chamber.
-
Image the samples at various magnifications to observe changes in surface porosity, erosion, and internal structure over time.
Measurement of Microclimate pH
This technique allows for the quantification of the pH within the degrading PLGA matrix, which is crucial for understanding autocatalysis.
Materials:
-
PLGA formulation co-encapsulated with a pH-sensitive fluorescent dye (e.g., SNARF-1 dextran for neutral pH or Lysosensor yellow/blue dextran for acidic pH)
-
Confocal Laser Scanning Microscope (CLSM)
-
Standard buffer solutions of known pH for calibration
Procedure:
-
Prepare the this compound PLGA depot with a co-encapsulated fluorescent pH-sensitive probe.
-
Incubate the depot in a physiological buffer (e.g., PBS at 37°C) as in the in vitro release study.
-
At desired time points, remove a sample of the depot and place it on a microscope slide.
-
Using the CLSM, acquire fluorescence images at the two emission wavelengths of the ratiometric dye.
-
Generate a standard curve by imaging the fluorescent dye in buffer solutions of known pH.
-
Process the images of the depot to calculate the ratio of fluorescence intensities at the two wavelengths on a pixel-by-pixel basis.
-
Use the standard curve to convert the intensity ratio map into a quantitative pH map of the depot's microenvironment.
Gravimetric Analysis of Mass Loss and Water Uptake
This method quantifies the loss of polymer mass and the extent of water absorption during degradation.
Materials:
-
Degrading PLGA depot samples
-
Analytical balance
-
Lyophilizer or vacuum oven
Procedure: Mass Loss:
-
At each time point, retrieve the degrading depot sample.
-
Lyophilize or dry the sample to a constant weight to remove all water.
-
Record the dry weight of the degraded depot.
-
Calculate the percentage of mass loss relative to the initial dry weight of the depot.
Water Uptake:
-
At each time point, retrieve the degrading depot sample.
-
Gently blot the surface of the wet depot to remove excess surface water.
-
Record the wet weight of the depot.
-
Lyophilize or dry the sample to a constant weight and record the final dry weight.
-
Calculate the percentage of water uptake as: ((Wet Weight - Dry Weight) / Dry Weight) * 100.
Visualization of Key Processes
PLGA Biodegradation Pathway
Caption: PLGA depot biodegradation and drug release pathway.
Experimental Workflow for Biodegradation Analysis
Caption: Workflow for analyzing PLGA depot biodegradation.
References
An In-depth Technical Guide on the Molecular Structure and Activity Relationship of Avorelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avorelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor. As a decapeptide analog of the native GnRH, its primary therapeutic application lies in the management of hormone-dependent diseases, most notably prostate cancer. This technical guide provides a comprehensive overview of the molecular structure of this compound, its mechanism of action, and the critical structure-activity relationships that govern its potent biological activity. Detailed experimental protocols for assessing receptor binding and cellular activity are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Molecular Structure of this compound
This compound is a synthetic decapeptide with a molecular formula of C65H85N17O12 and a molecular weight of approximately 1296.5 g/mol .[1][2][3] Its structure is characterized by specific amino acid substitutions compared to the native GnRH, which enhance its potency and metabolic stability.
IUPAC Name: (S)-1-(((R)-2-((S)-2-((S)-2-((S)-2-((S)-3-(1H-imidazol-5-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-(4-hydroxyphenyl)propanamido)-3-(2-methyl-1H-indol-3-yl)propanoyl)-L-leucyl-L-arginyl)-N-ethylpyrrolidine-2-carboxamide[3]
This compound Acetate: In its pharmaceutical formulation, this compound is often used as an acetate salt, with the molecular formula C67H89N17O14 and a molecular weight of 1356.55 g/mol .[4]
Chemical Structure:
Caption: 2D Chemical Structure of this compound Acetate.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as a superagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. Continuous stimulation of these receptors, in contrast to the natural pulsatile secretion of GnRH, leads to their desensitization and downregulation. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a significant reduction in the production of testosterone in males.
The signaling cascade initiated by the binding of this compound to the GnRH receptor primarily involves the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent phosphorylation cascade involves the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to altered gene expression and cellular responses.
Caption: GnRH Receptor Signaling Pathway activated by this compound.
Structure-Activity Relationship (SAR)
Key Structural Modifications and Their Impact:
-
Substitution at Position 6: Replacement of the glycine at position 6 with a D-amino acid, such as D-tryptophan in many analogs, is a critical modification. This substitution protects the peptide from enzymatic degradation and promotes a more favorable conformation for receptor binding.
-
Modification at the C-terminus: The replacement of the C-terminal glycine-amide with an ethylamide group, as seen in some GnRH agonists, also increases resistance to carboxypeptidases.
These modifications lead to a significantly higher binding affinity for the GnRH receptor and a longer biological half-life compared to the native hormone.
Quantitative Activity Data for Representative GnRH Agonists:
While specific data for this compound is limited, the following table provides representative binding affinities (Ki) and in vitro potencies (IC50) for other well-characterized GnRH agonists to illustrate the range of activities observed in this class of compounds.
| Compound | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (IC50, nM) - Prostate Cancer Cells | Reference |
| Leuprolide | ~0.64 | Not widely reported | |
| Degarelix | ~3.0 | Not widely reported | |
| Cetrorelix | ~1.21 | Not widely reported | |
| Relugolix | ~0.33 | Not widely reported |
Experimental Protocols
GnRH Receptor Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, for the GnRH receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the GnRH receptor.
-
Radiolabeled GnRH analog (e.g., [125I]-Triptorelin).
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Cell-Based Functional Assay (Calcium Mobilization)
This protocol measures the ability of a GnRH agonist to stimulate a downstream signaling event, such as an increase in intracellular calcium.
Materials:
-
A cell line expressing the GnRH receptor (e.g., CHO-K1 cells stably transfected with the human GnRH receptor).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., this compound).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Inject varying concentrations of the test compound into the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.
-
Data Analysis: Determine the concentration of the test compound that produces 50% of the maximal response (EC50).
Conclusion
This compound is a highly potent GnRH receptor agonist whose efficacy is derived from key structural modifications that enhance its receptor binding affinity and metabolic stability. Its mechanism of action, involving the desensitization and downregulation of GnRH receptors, leads to a profound suppression of testosterone production, making it a cornerstone in the management of prostate cancer. A thorough understanding of its molecular structure, the intricacies of the GnRH signaling pathway, and the principles of its structure-activity relationship is paramount for the rational design of future GnRH-based therapeutics with improved pharmacological profiles. The experimental protocols provided herein offer a framework for the continued investigation and development of novel compounds targeting the GnRH receptor.
References
In Vitro Anti-Tumor Efficacy of Avorelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avorelin, a potent superagonist of the gonadotropin-releasing hormone (GnRH) receptor, is a key molecule in the therapeutic landscape of hormone-dependent cancers. While its in vivo efficacy is well-documented through the suppression of the hypothalamic-pituitary-gonadal axis, its direct anti-tumor effects at the cellular level are of significant interest for understanding its complete mechanism of action and exploring broader therapeutic applications. This technical guide provides a comprehensive overview of the in vitro anti-tumor effects of GnRH agonists, using data from structurally and functionally similar compounds as a proxy for this compound, due to the limited availability of public data on this compound itself. This document details the experimental protocols for key assays, presents quantitative data on anti-proliferative and pro-apoptotic effects, and visualizes the underlying molecular pathways.
Introduction: Direct Anti-Tumor Action of GnRH Agonists
Beyond their systemic hormonal effects, GnRH agonists, including this compound, exert direct effects on cancer cells that express GnRH receptors.[1][2][3] These receptors have been identified on a variety of tumor cells, including those of the prostate, breast, ovary, and endometrium.[1][4] The activation of these receptors by agonists like this compound can trigger intracellular signaling cascades that inhibit cell proliferation and induce programmed cell death (apoptosis), independent of the systemic reduction in sex hormones. This direct action underscores the potential for GnRH agonists in the treatment of both hormone-sensitive and potentially some hormone-refractory cancers.
Quantitative Analysis of Anti-Tumor Effects
The in vitro efficacy of GnRH agonists is typically quantified through measurements of cell viability, proliferation, and apoptosis. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing anti-proliferative activity.
Table 1: Representative Anti-Proliferative Activity of GnRH Agonists on Cancer Cell Lines
| GnRH Agonist | Cancer Cell Line | Cancer Type | Assay | IC50 / Inhibition | Reference |
| Triptorelin | LNCaP | Prostate Cancer | Proliferation Assay | Significant inhibition at 10⁻⁴ M | |
| Triptorelin | MCF-7 | Breast Cancer | Proliferation Assay | Dose-dependent inhibition (maximal at 10⁻⁵ M) | |
| Triptorelin | OVCAR-3 | Ovarian Cancer | Proliferation Assay | Dose-dependent inhibition | |
| Leuprolide | LNCaP | Prostate Cancer | Proliferation Assay | Significant inhibition | |
| GnRH Agonist (general) | PC3 | Prostate Cancer | Proliferation Assay | Significant inhibition |
Table 2: Representative Pro-Apoptotic Effects of GnRH Agonists on Cancer Cell Lines
| GnRH Agonist/Analog | Cancer Cell Line | Cancer Type | Observation | Reference |
| GnRH-II Antagonists | Breast, Endometrial, Ovarian | Gynecological Cancers | Induction of apoptosis via intrinsic pathway | |
| GnRH Agonist (general) | Prostate Cancer Cells | Prostate Cancer | Pro-apoptotic activities | |
| GnRH Agonist (general) | Ovarian Cancer Cells | Ovarian Cancer | Promotion of apoptosis | |
| GHR-106 (mAb against GnRH receptor) | Various Cancer Cells | Various | Induction of apoptosis |
Experimental Protocols
Standardized in vitro assays are crucial for the reliable assessment of the anti-tumor effects of compounds like this compound. The following are detailed protocols for the key experiments cited in the literature for GnRH agonists.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (or other GnRH agonists) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting dormant ovarian cancer cells in vitro and in an in vivo mouse model of platinum resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Avorelin: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avorelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its preclinical and clinical data. The information is intended for researchers, scientists, and professionals involved in drug development. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.
Introduction
This compound, with the chemical sequence pGlu-His-Trp-Ser-Tyr-DTrp(2-Me)-Leu-Arg-Pro-NHEt, is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH)[1]. As a GnRH agonist, this compound potently stimulates the GnRH receptor, leading to a biphasic hormonal response. An initial transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) is followed by a sustained suppression of these gonadotropins with chronic administration. This paradoxical effect of GnRH agonists forms the basis of their therapeutic application in hormone-dependent diseases, most notably prostate cancer.
Discovery and Synthesis
While the specific details of the initial discovery and synthesis of this compound are not extensively documented in publicly available literature, its development as a potent GnRH superagonist was part of a broader effort in medicinal chemistry to modify the native GnRH decapeptide to enhance its potency and duration of action.
Preclinical Development
In Vitro Studies
Binding Affinity:
Experimental Protocol: Radioligand Receptor Binding Assay (General)
A common method to determine the binding affinity of a compound like this compound to the GnRH receptor is a competitive radioligand binding assay.
-
Preparation of Cell Membranes: Membranes are prepared from cells genetically engineered to express the human GnRH receptor.
-
Radioligand: A radiolabeled GnRH analog (e.g., 125I-Triptorelin) is used as the tracer.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Studies
Information regarding the in vivo efficacy of this compound in preclinical animal models is not detailed in the available search results.
Toxicology
Comprehensive Good Laboratory Practice (GLP) toxicology data for this compound is not publicly available. However, a clinical study in patients with prostate cancer reported that the depot formulation was well-tolerated locally[2]. The majority of adverse events were related to androgen suppression, which is an expected pharmacological effect of GnRH agonists[2].
Mechanism of Action and Signaling Pathway
As a GnRH agonist, this compound binds to and activates GnRH receptors on the pituitary gonadotrophs. This activation initiates a downstream signaling cascade that ultimately leads to the synthesis and secretion of LH and FSH.
Signaling Pathway of GnRH Agonist Action:
Clinical Development
This compound has been evaluated in a depot formulation for the treatment of prostate cancer. A key clinical study provides valuable insights into its pharmacodynamics and pharmacokinetics.
Clinical Trial in Prostate Cancer
A randomized clinical trial evaluated the pharmacodynamics, pharmacokinetics, and tolerability of a sustained-release depot formulation of this compound in 60 patients with prostate cancer. Patients received either a 10 mg or 15 mg subcutaneous depot[2].
Experimental Protocol: Clinical Trial Hormone and Drug Level Monitoring
-
Patient Population: Men with prostate cancer.
-
Treatment: Randomized to receive a single subcutaneous depot injection of 10 mg or 15 mg this compound.
-
Blood Sampling: Serum and plasma samples were collected at regular intervals until the depot effect was exhausted.
-
Hormone Analysis: Serum testosterone, LH, and FSH levels were measured. Specific assay details (e.g., radioimmunoassay, chemiluminescence) were not provided in the abstract.
-
This compound Plasma Concentration: Plasma concentrations of this compound were measured. The specific bioanalytical method was not detailed in the abstract.
-
Efficacy Endpoints: The primary pharmacodynamic endpoint was the suppression of serum testosterone to medical castration levels (< 1.735 nmol/L).
-
Safety Monitoring: Adverse events were recorded throughout the study.
Data Presentation:
Table 1: Pharmacodynamic Effects of this compound Depot in Prostate Cancer Patients
| Parameter | 10 mg Depot Group | 15 mg Depot Group |
| Time to Medical Castration | Within 4 weeks | Within 4 weeks |
| Median Duration of Testosterone Suppression | 40 weeks (95% CI: 35-42) | 39 weeks (95% CI: 37-43) |
| PSA Normalization (≤ 4 ng/mL) at 6 months | 80% of patients | 88% of patients |
Table 2: Pharmacokinetic Parameters of this compound Depot in Prostate Cancer Patients
| Parameter | 10 mg Depot Group | 15 mg Depot Group |
| Cmax (Maximum Plasma Concentration) | Not explicitly stated | Not explicitly stated |
| Tmax (Time to Maximum Concentration) | Not explicitly stated | Not explicitly stated |
| AUC (Area Under the Curve) | Proportional to the dose | Proportional to the dose |
Adverse Events:
The most frequently reported adverse events were related to androgen suppression, including hot flushes, decreased libido, and impotence. Skeletal pain related to the disease was also common. The depot was reported to be well-tolerated locally.
Experimental Workflow: Clinical Trial for this compound in Prostate Cancer
Formulation
This compound has been developed in a sustained-release depot formulation for subcutaneous administration. The specific technology and excipients used in this formulation are not detailed in the available literature. Depot formulations of GnRH agonists are typically designed to provide continuous drug release over an extended period, thereby avoiding the need for frequent injections and ensuring sustained therapeutic effect.
Conclusion
This compound is a potent GnRH superagonist that has shown efficacy in inducing and maintaining medical castration in patients with prostate cancer when administered as a long-acting depot formulation. Its development represents an advancement in the management of hormone-dependent malignancies. Further research and publication of data on its discovery, detailed preclinical profile, and specific formulation technology would provide a more complete understanding of this therapeutic agent.
References
Methodological & Application
Application Notes & Protocols: Preparation of Avorelin Subcutaneous Depot Formulation for Murine Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available information exists on the specific formulation of Avorelin for murine subcutaneous depot administration. The following application notes and protocols are representative examples based on established methods for other potent Gonadotropin-Releasing Hormone (GnRH) agonists, such as Leuprolide and Goserelin, which are commonly formulated as biodegradable depots for sustained release in animal studies.[1][2][3] These protocols provide a foundational methodology that can be adapted and optimized for this compound.
Introduction
This compound is a potent superagonist of the luteinizing hormone-releasing hormone (LHRH) receptor, also known as the GnRH receptor.[1] Continuous administration of GnRH agonists like this compound leads to the downregulation of GnRH receptors in the pituitary gland.[4] This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of their secretion. The subsequent reduction in gonadal steroid production (testosterone in males, estrogen in females) forms the basis of its therapeutic use in hormone-dependent conditions such as prostate cancer.
For preclinical in vivo studies in mice, a subcutaneous depot formulation is ideal for achieving sustained drug release, thereby avoiding the need for frequent injections and mimicking the continuous receptor stimulation required for therapeutic effect. These formulations typically consist of the peptide drug encapsulated within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA), which degrades over time to release the drug.
Signaling Pathway
Continuous stimulation of the GnRH receptor by this compound leads to desensitization and downregulation of the receptor, ultimately suppressing the hypothalamic-pituitary-gonadal axis.
Materials and Equipment
Materials:
-
This compound acetate (or other GnRH agonist)
-
Poly(D,L-lactide-co-glycolide) (PLGA) - 75:25 lactide:glycolide ratio, inherent viscosity ~0.2 dL/g is a common starting point.
-
Dichloromethane (DCM), HPLC grade
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Deionized water
-
Mannitol
-
Syringe filters (0.22 µm)
-
Sterile saline for injection
-
Anesthetics for animal procedures (e.g., isoflurane, ketamine/xylazine)
Equipment:
-
Homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
-
Sieve shaker with a range of mesh sizes (e.g., 25-100 µm)
-
Scanning Electron Microscope (SEM)
-
High-Performance Liquid Chromatography (HPLC) system
-
Microplate reader
-
Animal handling and surgical tools
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol for Preparation of this compound-Loaded PLGA Microspheres
This protocol is based on a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation method, commonly used for encapsulating hydrophilic peptides like GnRH agonists.
Methodology:
-
Preparation of the Inner Aqueous Phase (W1): Dissolve a precise amount of this compound acetate in a small volume of deionized water.
-
Preparation of the Oil Phase (O): Dissolve a defined amount of PLGA in dichloromethane (DCM).
-
First Emulsification (W/O): Add the inner aqueous phase (W1) to the oil phase (O) and emulsify using a high-speed homogenizer to create a stable water-in-oil (W/O) emulsion.
-
Preparation of the Outer Aqueous Phase (W2): Prepare a solution of polyvinyl alcohol (PVA) in deionized water (e.g., 1% w/v).
-
Second Emulsification (W/O/W): Add the primary W/O emulsion to the outer aqueous phase (W2) under homogenization to form a double emulsion (W/O/W).
-
Solvent Evaporation: Transfer the double emulsion to a larger volume of deionized water and stir continuously at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
Collection and Washing: Collect the hardened microspheres by sieving or centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze the microspheres and then lyophilize them for 48 hours to remove water. A cryoprotectant like mannitol can be added before freezing.
-
Storage: Store the final, dry microsphere powder in a desiccator at -20°C.
Protocol for In Vitro Drug Release Study
Methodology:
-
Accurately weigh 10-20 mg of this compound-loaded microspheres and place them into a tube containing a known volume (e.g., 5 mL) of phosphate-buffered saline (PBS, pH 7.4) with 0.02% Tween 80 to prevent aggregation.
-
Incubate the tubes in a shaking water bath at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), centrifuge the tubes.
-
Carefully withdraw a sample of the supernatant for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed PBS buffer.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Protocol for In Vivo Pharmacokinetic Study in Mice
Methodology:
-
Animal Acclimatization: Acclimate male CD-1 or similar strain mice for at least one week before the study.
-
Formulation Reconstitution: On the day of injection, suspend a precise weight of the this compound microspheres in a sterile vehicle (e.g., saline with carboxymethylcellulose and mannitol) to achieve the desired dose concentration.
-
Administration: Administer the formulation to mice via subcutaneous injection in the dorsal region (scruff). The injection volume should be appropriate for the mouse's size (typically 100-200 µL).
-
Blood Sampling: At designated time points (e.g., pre-dose, 1h, 6h, 1, 2, 4, 7, 14, 21, 28, 35, 42 days), collect blood samples (e.g., via saphenous or submandibular vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacodynamic Endpoint: As a measure of efficacy, monitor serum testosterone levels at corresponding time points. Testosterone can be measured using an ELISA kit.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Data Presentation
The following tables provide representative data based on studies of other GnRH agonist depot formulations. These values should serve as a reference for expected outcomes when developing an this compound formulation.
Table 1: Representative Formulation Parameters
| Parameter | Example Value/Range | Purpose |
| Drug (GnRH Agonist) Loading | 1-5% (w/w) | Determines the total dose of drug contained within the depot. |
| Polymer Type | PLGA (75:25 or 50:50) | Biodegradable matrix controlling the drug release rate. |
| Microsphere Size | 20-100 µm | Influences injectability and release kinetics. |
| Encapsulation Efficiency | > 80% | Percentage of initial drug successfully encapsulated. |
Table 2: Representative In Vivo Pharmacokinetic & Pharmacodynamic Parameters in Rodents
| Parameter | Representative Value (GnRH Agonist Depot) | Description |
| Time to Cmax (Tmax) | 1-2 hours (initial burst) | Time to reach maximum plasma concentration. |
| Duration of Testosterone Suppression | > 28 days | Length of time serum testosterone remains at castrate levels. |
| Relative Bioavailability | Varies based on formulation | The fraction of the drug that reaches systemic circulation. |
| Testosterone Flare | Observed within the first 24-72 hours | Initial transient increase in testosterone post-injection. |
Logical Relationships and Troubleshooting
The success of a subcutaneous depot formulation depends on the interplay between its physicochemical properties and the desired in vivo performance.
References
- 1. Pharmacodynamics of a long acting depot preparation of this compound in patients with prostate cancer. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a depot formulation of the GnRH agonist leuprorelin on the ultrastructure of male rat pituitary gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Avorelin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avorelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. As a superagonist, it exhibits higher potency and a longer duration of action compared to the native GnRH. Accurate and reliable measurement of this compound's biological activity is crucial for drug development, potency testing, and quality control. This document provides detailed application notes and protocols for various cell-based assays designed to quantify the in vitro activity of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[1] Upon binding, the GnRHR primarily couples to the Gαq/11 protein, initiating a cascade of intracellular signaling events.[2][3] This activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
IP3 triggers the release of calcium (Ca²⁺) from intracellular stores in the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.[2] DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). The activation of PKC initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (Raf-1/MEK1/2/ERK1/2). These signaling pathways ultimately converge on the nucleus to stimulate the transcription of genes encoding for the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to their synthesis and secretion.
Recommended Cell-Based Assays
The following are detailed protocols for robust and reproducible cell-based assays to measure this compound activity.
Reporter Gene Assay
This assay provides a sensitive and high-throughput method to quantify GnRH receptor activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of a GnRH-responsive promoter element.
Principle: Cells stably expressing the human GnRH receptor are transiently or stably transfected with a plasmid containing a reporter gene (e.g., Firefly luciferase) driven by a promoter with response elements that are activated by the GnRH signaling cascade (e.g., NFAT response element). Upon this compound binding to the GnRH receptor, the resulting signaling cascade leads to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.
Experimental Protocol:
-
Cell Line: HEK293 cells stably expressing the human GnRH receptor (HEK/GnRHR).
-
Materials:
-
HEK/GnRHR cells
-
DMEM supplemented with 10% FBS, and selection antibiotic (e.g., 700 µg/ml G418)
-
NFAT-Luciferase reporter plasmid
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound standard
-
Luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
-
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK/GnRHR cells in complete growth medium.
-
Transfect the cells with the NFAT-Luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. For normalization of transfection efficiency, a control plasmid expressing Renilla luciferase can be co-transfected.
-
-
Cell Plating:
-
A day after transfection, detach the cells and seed them into a white, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Replace the growth medium in the wells with 100 µL of serum-free DMEM.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (serum-free DMEM).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer. If using a dual-luciferase system, add the second reagent to quench the firefly luciferase signal and initiate the Renilla luciferase reaction, followed by a second reading.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Quantitative Data Summary (Representative for GnRH Agonists):
| Parameter | Value Range |
| EC₅₀ | 0.1 - 10 nM |
| Assay Window (Signal to Background) | > 10-fold |
| Z'-factor | > 0.5 |
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following GnRH receptor activation. It is a direct measure of the initial signaling event.
Principle: Cells expressing the GnRH receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium. When this compound is added, the activation of the GnRH receptor triggers the release of calcium from intracellular stores, leading to a rapid and transient increase in fluorescence, which can be measured in real-time using a fluorescence plate reader or flow cytometer.
Experimental Protocol:
-
Cell Line: HEK293 cells stably expressing the human GnRH receptor (HEK/GnRHR) or a pituitary gonadotrope cell line (e.g., LβT2, αT3-1).
-
Materials:
-
Selected cell line
-
Appropriate cell culture medium
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound standard
-
Fluorescence plate reader with an injection system
-
Procedure:
-
Cell Plating:
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the growth medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Place the cell plate in a fluorescence plate reader equipped with an injector.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions into the wells and continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF or the ratio of peak to baseline fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Quantitative Data Summary (Representative for GnRH Agonists):
| Parameter | Value Range |
| EC₅₀ | 0.5 - 20 nM |
| Peak Response Time | 30 - 60 seconds |
| Assay Window (Signal to Background) | 3 - 8-fold |
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion Assay
This is a highly physiological assay that measures the functional endpoint of GnRH receptor activation in pituitary cells – the secretion of gonadotropins.
Principle: Pituitary gonadotrope cells (either primary cultures or immortalized cell lines like LβT2) are stimulated with this compound. The amount of LH and FSH released into the cell culture supernatant is then quantified using a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Line: LβT2 mouse pituitary gonadotrope cell line.
-
Materials:
-
LβT2 cells
-
DMEM supplemented with 10% FBS
-
24-well or 48-well cell culture plates
-
This compound standard
-
Serum-free DMEM
-
LH and FSH ELISA kits (species-specific)
-
Microplate reader for ELISA
-
Procedure:
-
Cell Plating:
-
Seed LβT2 cells into a 24-well plate at a density of 200,000-300,000 cells per well.
-
Incubate at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Cell Stimulation:
-
Gently wash the cells twice with serum-free DMEM.
-
Add 500 µL of serum-free DMEM containing serial dilutions of this compound to each well. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 hours (for LH) or 24 hours (for FSH), as the release kinetics for the two hormones can differ.
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 300 x g for 5 minutes to remove any detached cells.
-
-
Hormone Quantification:
-
Quantify the concentration of LH and FSH in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of LH or FSH against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ for the secretion of each hormone.
-
Quantitative Data Summary (Representative for GnRH Agonists):
| Parameter | LH Secretion | FSH Secretion |
| EC₅₀ | 0.1 - 5 nM | 0.5 - 15 nM |
| Maximal Fold Induction | 5 - 20-fold over basal | 2 - 8-fold over basal |
Conclusion
The choice of assay for determining this compound activity depends on the specific requirements of the study. Reporter gene assays are well-suited for high-throughput screening, while calcium flux assays provide real-time kinetic data on the initial signaling events. LH and FSH secretion assays offer the most physiologically relevant measure of this compound's functional activity. By utilizing these detailed protocols, researchers can obtain accurate and reproducible data on the potency and efficacy of this compound and other GnRH receptor agonists.
References
Quantifying Avorelin Release from PLGA Microspheres: An Application Note and Protocol
Introduction
Avorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, holds significant therapeutic potential, particularly in indications requiring sustained hormonal regulation, such as prostate cancer.[1] Poly(lactic-co-glycolic acid) (PLGA) microspheres are a well-established platform for the controlled, long-term release of peptide-based therapeutics like this compound. The biodegradable and biocompatible nature of PLGA allows for a predictable release profile, minimizing the need for frequent injections and improving patient compliance.
The quantification of this compound release from these microspheres is a critical step in formulation development and quality control. This application note provides a detailed protocol for determining the in vitro release kinetics of this compound from PLGA microspheres using High-Performance Liquid Chromatography (HPLC). Additionally, it outlines the fundamental signaling pathway of GnRH agonists and presents a comprehensive workflow for the experimental procedure.
This compound and PLGA Microspheres: Mechanism of Release
The release of this compound from PLGA microspheres is typically characterized by a triphasic pattern:
-
Initial Burst Release: A rapid release of this compound located on or near the surface of the microspheres.
-
Lag Phase: A period of slower release, primarily governed by drug diffusion through the polymer matrix and the initial stages of polymer degradation.
-
Secondary Release: An accelerated release phase driven by the bulk erosion of the PLGA polymer matrix.
Factors influencing the release kinetics include the properties of the PLGA (e.g., lactide-to-glycolide ratio, molecular weight), microsphere characteristics (e.g., size, porosity), drug loading, and the properties of the release medium.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from an in vitro release study of this compound-loaded PLGA microspheres.
Table 1: Formulation Characteristics of this compound-Loaded PLGA Microspheres
| Parameter | Formulation A | Formulation B |
| PLGA (Lactide:Glycolide) | 50:50 | 75:25 |
| This compound Loading (%) | 1.5 ± 0.2 | 1.6 ± 0.3 |
| Encapsulation Efficiency (%) | 85 ± 5 | 88 ± 4 |
| Mean Particle Size (µm) | 45 ± 10 | 48 ± 12 |
Table 2: Cumulative this compound Release (%) Over Time
| Time (Days) | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) |
| 1 | 25.3 ± 2.1 | 18.7 ± 1.9 |
| 7 | 35.8 ± 3.5 | 28.4 ± 2.5 |
| 14 | 50.1 ± 4.2 | 42.6 ± 3.8 |
| 21 | 75.6 ± 5.9 | 65.9 ± 5.1 |
| 28 | 92.3 ± 6.8 | 88.2 ± 6.2 |
Experimental Protocols
Preparation of this compound-Loaded PLGA Microspheres (w/o/w Double Emulsion-Solvent Evaporation Method)
This protocol describes a common method for encapsulating water-soluble peptides like this compound into PLGA microspheres.
Materials:
-
This compound Acetate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl Alcohol (PVA)
-
Deionized Water
-
Homogenizer
-
Magnetic Stirrer
Procedure:
-
Prepare the Inner Aqueous Phase (w1): Dissolve a precise amount of this compound acetate in a small volume of deionized water.
-
Prepare the Organic Phase (o): Dissolve a known quantity of PLGA in dichloromethane.
-
Form the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and homogenize at high speed (e.g., 10,000 rpm) for 1-2 minutes in an ice bath to form a stable water-in-oil emulsion.
-
Prepare the External Aqueous Phase (w2): Prepare a solution of polyvinyl alcohol (e.g., 1% w/v) in deionized water.
-
Form the Double Emulsion (w1/o/w): Add the primary emulsion to the external aqueous phase and homogenize at a lower speed (e.g., 5,000 rpm) for 1-2 minutes.
-
Solvent Evaporation: Transfer the double emulsion to a larger volume of the external aqueous phase and stir continuously for several hours at room temperature to allow for the evaporation of dichloromethane and the hardening of the microspheres.
-
Collection and Washing: Collect the hardened microspheres by centrifugation or filtration. Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Freeze-dry the microspheres to obtain a fine, free-flowing powder. Store at -20°C until further use.
In Vitro Release Study
This protocol details the procedure for measuring the release of this compound from the prepared PLGA microspheres over time.
Materials:
-
This compound-loaded PLGA microspheres
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (optional, as a preservative)
-
Centrifuge tubes (e.g., 15 mL)
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system and vials
Procedure:
-
Accurately weigh 15-20 mg of this compound-loaded PLGA microspheres and place them into a centrifuge tube.
-
Add 10 mL of pre-warmed (37°C) release medium (PBS, pH 7.4, optionally containing 0.02% sodium azide) to each tube.
-
Place the tubes in a shaking incubator set at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the tubes from the incubator.
-
Centrifuge the tubes at a sufficient speed to pellet the microspheres (e.g., 3000 x g for 10 minutes).
-
Carefully collect a 1 mL aliquot of the supernatant (release medium) and transfer it to an HPLC vial for analysis.
-
Replenish the release medium in the sample tube with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Resuspend the microspheres and return the tubes to the shaking incubator.
-
Analyze the collected samples by HPLC to determine the concentration of released this compound.
-
Calculate the cumulative percentage of this compound released at each time point relative to the initial drug loading.
Quantification of this compound by HPLC
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 40% Mobile Phase B over 20 minutes is a suitable starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm or 280 nm (peptide bond or aromatic residue absorbance).
-
Injection Volume: 20 µL.
Procedure:
-
Prepare Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the release medium (PBS, pH 7.4) to generate a calibration curve.
-
Sample Analysis: Inject the collected samples from the in vitro release study and the standard solutions into the HPLC system.
-
Data Analysis: Integrate the peak corresponding to this compound in the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the release samples.
Visualizations
GnRH Agonist Signaling Pathway
This compound, as a GnRH agonist, binds to the GnRH receptor on pituitary gonadotrophs, initiating a downstream signaling cascade that ultimately leads to the regulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
Caption: GnRH Agonist Signaling Pathway.
Experimental Workflow for Quantifying this compound Release
The following diagram illustrates the key steps involved in the quantification of this compound release from PLGA microspheres.
Caption: Workflow for this compound Release Quantification.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound release from PLGA microspheres. The detailed protocols for microsphere preparation, in vitro release studies, and HPLC analysis offer a robust methodology for researchers and drug development professionals. The successful application of these methods will enable the accurate characterization of this compound release profiles, facilitating the development of effective long-acting injectable formulations. The provided diagrams of the GnRH agonist signaling pathway and the experimental workflow serve as valuable visual aids for understanding the underlying biological context and the practical execution of the described procedures.
References
Application Note & Protocol: Avorelin Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
ANP-AVO-2025-11
Introduction
Avorelin is a synthetic gonadotropin-releasing hormone (GnRH) agonist used in various research and therapeutic applications. As a peptide-based active pharmaceutical ingredient (API), its stability is a critical quality attribute that directly impacts its safety, potency, and efficacy. Environmental factors such as temperature, humidity, and light can induce chemical and physical degradation of peptide drugs.[1][2][3] Therefore, robust stability testing is essential to determine the appropriate storage conditions and shelf-life, ensuring the product maintains its integrity from manufacturing to end-use.
This document provides comprehensive protocols for the stability testing of this compound. It outlines recommended storage conditions and detailed methodologies for assessing its stability under long-term, accelerated, and forced degradation conditions, in alignment with the principles outlined in ICH guidelines Q1A(R2) and Q5C.[3][4] The data presented herein is illustrative and intended to serve as a practical guide for establishing a robust stability program.
Recommended Storage Conditions
Proper storage is crucial to prevent the degradation of this compound. The following conditions are recommended based on general principles for lyophilized peptides.
| Form | Condition | Temperature | Humidity | Light |
| Lyophilized Powder | Long-Term | -20°C ± 5°C | In desiccator | Protect from light |
| Short-Term | 2-8°C | In desiccator | Protect from light | |
| Reconstituted Solution | Short-Term | 2-8°C | N/A | Protect from light |
Note: Lyophilized this compound is hygroscopic and should be brought to room temperature in a desiccator before opening to prevent moisture absorption. Reconstituted solutions are susceptible to microbial contamination and chemical degradation; storage is not recommended for extended periods. Avoid repeated freeze-thaw cycles for solutions.
Stability Data Summary (Illustrative)
The following tables summarize hypothetical data from stability studies on a representative batch of lyophilized this compound.
Table 1: Long-Term Stability Data
Storage Condition: 2-8°C Container: Type I glass vial, rubber stopper, aluminum seal.
| Time Point | Appearance | Moisture (%) | Purity by HPLC (%) | Total Degradants (%) |
| 0 Months | White, crystalline powder | 1.1 | 99.8 | 0.2 |
| 3 Months | Conforms | 1.1 | 99.7 | 0.3 |
| 6 Months | Conforms | 1.2 | 99.7 | 0.3 |
| 9 Months | Conforms | 1.2 | 99.6 | 0.4 |
| 12 Months | Conforms | 1.3 | 99.5 | 0.5 |
| 18 Months | Conforms | 1.3 | 99.4 | 0.6 |
| 24 Months | Conforms | 1.4 | 99.2 | 0.8 |
Table 2: Accelerated Stability Data
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH Container: Type I glass vial, rubber stopper, aluminum seal.
| Time Point | Appearance | Moisture (%) | Purity by HPLC (%) | Total Degradants (%) |
| 0 Months | White, crystalline powder | 1.1 | 99.8 | 0.2 |
| 1 Month | Conforms | 1.5 | 99.4 | 0.6 |
| 2 Months | Conforms | 1.7 | 99.1 | 0.9 |
| 3 Months | Conforms | 1.9 | 98.8 | 1.2 |
| 6 Months | Conforms | 2.2 | 98.1 | 1.9 |
Table 3: Forced Degradation Study Results (Illustrative)
Condition: 24-hour exposure
| Stress Condition | Purity by HPLC (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Notes |
| Control | 99.8 | <0.1 | <0.1 | Unstressed sample |
| Acid Hydrolysis (0.1N HCl, 60°C) | 85.2 | 8.1 (Hydrolysis Product A) | 2.5 | Significant degradation observed. |
| Base Hydrolysis (0.1N NaOH, 60°C) | 89.7 | 5.4 (Hydrolysis Product B) | 1.8 | Significant degradation observed. |
| Oxidation (3% H₂O₂, RT) | 92.3 | 4.5 (Oxidized Product) | 0.9 | Susceptible to oxidation. |
| Thermal (80°C, dry heat) | 97.5 | 1.1 | 0.6 | Relatively stable to dry heat. |
| Photolytic (ICH Q1B, 1.2M lux·hr) | 98.9 | 0.5 | 0.3 | Minor degradation. |
Visualizations
Proposed Degradation Pathway for this compound
The primary degradation pathways for GnRH analogs like this compound are anticipated to be hydrolysis of the peptide backbone and oxidation of susceptible amino acid residues.
Caption: Proposed degradation pathways for this compound peptide.
This compound Stability Testing Workflow
This diagram outlines the logical flow of a comprehensive stability study for this compound.
Caption: General workflow for this compound stability studies.
Experimental Protocols
Protocol: Visual Inspection
-
Objective: To assess the physical appearance of the lyophilized powder.
-
Procedure:
-
Hold the vial against both a white and a black background.
-
Visually inspect the contents for color, form (e.g., crystalline powder, collapsed cake), and the presence of any foreign particulate matter.
-
Record observations, comparing them to the initial appearance.
-
-
Acceptance Criteria: The product should be a white to off-white, intact lyophilized cake or crystalline powder, free from visible particulates.
Protocol: Moisture Content by Karl Fischer Titration
-
Objective: To quantify the water content in the lyophilized product.
-
Apparatus: Volumetric or coulometric Karl Fischer Titrator.
-
Procedure:
-
Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.
-
Accurately weigh a sample of this compound powder (typically 50-100 mg) and introduce it into the titration vessel.
-
Initiate the titration and record the volume of titrant consumed.
-
Calculate the percentage of water in the sample.
-
-
Acceptance Criteria: Moisture content should not exceed 2.5%.
Protocol: Stability-Indicating HPLC-UV Method
-
Objective: To determine the purity of this compound and quantify its degradation products. This method must be validated to be stability-indicating.
-
Equipment & Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
This compound Reference Standard
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temp: 30°C
-
Injection Vol: 20 µL
-
Gradient:
Time (min) %A %B 0.0 90 10 25.0 60 40 26.0 10 90 30.0 10 90 30.1 90 10 | 35.0 | 90 | 10 |
-
-
Procedure:
-
Standard Preparation: Prepare a solution of this compound Reference Standard in water at a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Reconstitute the this compound vial with a known volume of water to achieve a target concentration of 0.5 mg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Calculate the purity by area normalization. Identify and quantify any degradation products relative to the main this compound peak.
-
-
Acceptance Criteria:
-
Purity: ≥ 98.0%
-
Any single unspecified degradant: ≤ 0.5%
-
Total degradants: ≤ 2.0%
-
Protocol: Forced Degradation Study
-
Objective: To identify likely degradation pathways and demonstrate the stability-indicating nature of the analytical methods.
-
Procedure:
-
Prepare separate samples of this compound solution (approx. 0.5 mg/mL).
-
Acid Hydrolysis: Add 0.1N HCl and incubate at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Add 0.1N NaOH and incubate at 60°C for 24 hours. Neutralize before analysis.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store lyophilized powder at 80°C for 24 hours, then reconstitute for analysis.
-
Photostability: Expose the drug product to light as per ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
-
-
Evaluation: Evaluate the chromatograms for new peaks (degradants) and loss of the parent peak. The analytical method is considered stability-indicating if it can resolve the degradation product peaks from the main this compound peak.
Disclaimer: This document is for informational purposes only. The stability data and degradation pathways presented are illustrative and not based on validated studies of this compound. Researchers must conduct their own studies to establish the stability profile and appropriate storage conditions for their specific product and formulation.
References
Application Note: Quantification of Avorelin in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Avorelin, a synthetic gonadotropin-releasing hormone (GnRH) analogue, in human plasma. The methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer. The method was developed based on established protocols for similar GnRH analogues such as Leuprolide and Triptorelin and is presented with detailed experimental procedures and validation parameters.
Introduction
This compound is a potent synthetic peptide analogue of GnRH used in the management of hormone-dependent conditions. Accurate and precise quantification of this compound in biological matrices like plasma is essential to understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While immunoassays have been traditionally used for peptide quantification, they can suffer from limitations such as cross-reactivity and a narrow dynamic range.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity, sensitivity, and a wider linear dynamic range for the bioanalysis of therapeutic peptides.[1][2] This application note provides a comprehensive protocol for the determination of this compound in human plasma, adaptable for preclinical and clinical research.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
This compound stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Equipment
-
HPLC system (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
SPE manifold
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the SIL-IS in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create working standards for the calibration curve.
-
Spiking Solutions: Prepare spiking solutions for calibration standards and quality control (QC) samples from the working standard solutions.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate spiking solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).
Sample Preparation: Solid-Phase Extraction (SPE)
The sample preparation workflow is crucial for removing plasma proteins and other interfering substances.[3]
-
Sample Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the SIL-IS working solution and vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute this compound and the SIL-IS with 1 mL of acetonitrile containing 0.1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase A.
HPLC-MS/MS Analysis
The chromatographic separation is performed on a C18 column, which is a common choice for peptide analysis.
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined empirically | To be determined empirically |
| This compound-d5 (IS) | To be determined empirically | To be determined empirically |
Note: The specific m/z transitions for this compound and its stable isotope-labeled internal standard need to be optimized by direct infusion into the mass spectrometer.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in Table 3.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (except for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (except for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |
Results and Discussion
Based on similar methods for GnRH analogues like Leuprolide and Triptorelin, the expected Lower Limit of Quantification (LLOQ) for this compound would be in the low pg/mL to ng/mL range. The use of a stable isotope-labeled internal standard is critical to compensate for any variability during sample preparation and ionization. The chromatographic gradient is designed to provide good separation of this compound from endogenous plasma components and ensure a robust and reproducible assay. The total run time of 5 minutes allows for high-throughput analysis.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The method is selective, sensitive, and suitable for supporting pharmacokinetic and other clinical studies of this compound. The provided experimental details and validation guidelines offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.
References
Application Notes and Protocols: LNCaP Cell Line Response to Avorelin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line widely utilized in prostate cancer research. These cells express the androgen receptor (AR) and are responsive to androgens, making them a valuable in vitro model for studying the hormonal progression of prostate cancer and for the preclinical evaluation of therapeutic agents. Avorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is a synthetic peptide used in the management of hormone-sensitive prostate cancer. Its primary mechanism of action involves the downregulation of the pituitary-gonadal axis, leading to a reduction in testosterone levels. However, GnRH agonists can also exert direct effects on prostate cancer cells through binding to GnRH receptors expressed on the cell surface.[1][2][3]
These application notes provide a comprehensive overview of the expected response of LNCaP cells to this compound treatment, based on the known effects of other GnRH agonists. Detailed protocols for key experimental assays are provided to facilitate the investigation of this compound's effects on LNCaP cell proliferation, apoptosis, and relevant signaling pathways.
Quantitative Data Summary
While direct quantitative data for this compound's effect on LNCaP cells is not extensively available in the public domain, the following tables summarize the expected dose-dependent effects based on studies with other GnRH agonists, such as Triptorelin and Leuprorelin, on LNCaP and other prostate cancer cell lines.[1][4] Researchers should consider these as starting points for determining the optimal concentration of this compound in their experiments.
Table 1: Expected Dose-Dependent Effects of GnRH Agonists on LNCaP Cell Proliferation
| Concentration Range | Expected Effect on LNCaP Cell Proliferation | Reference Compound(s) |
| Low (e.g., 10⁻¹¹ M - 10⁻⁷ M) | Potential for slight stimulation or no significant effect. | Triptorelin, Leuprorelin |
| High (e.g., 10⁻⁶ M - 10⁻⁴ M) | Significant inhibition of cell proliferation. | Triptorelin, Leuprorelin |
Table 2: Expected Effects of GnRH Agonists on Apoptosis and Androgen Receptor Signaling in LNCaP Cells
| Parameter | Expected Effect of High-Dose GnRH Agonist Treatment | Reference Compound(s) |
| Apoptosis | Induction of apoptosis. | Triptorelin, Leuprorelin |
| Androgen Receptor (AR) Expression | Potential modulation of AR expression. | Leuprorelin |
| Prostate-Specific Antigen (PSA) Secretion | Potential decrease in PSA secretion. | Leuprorelin |
| GnRH Receptor (GnRH-R) Expression | Upregulation of GnRH-R expression. | Leuprorelin |
Experimental Protocols
LNCaP Cell Culture
Objective: To maintain and propagate LNCaP cells for subsequent experiments.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency (LNCaP cells grow in clusters), aspirate the medium and rinse the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the metabolic activity and viability of LNCaP cells.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound (lyophilized powder)
-
Sterile DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare a stock solution of this compound in sterile DMSO and then dilute it to various concentrations in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in LNCaP cells following this compound treatment.
Materials:
-
LNCaP cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Western Blotting for Androgen Receptor (AR) and Downstream Targets
Objective: To assess the effect of this compound on the protein expression levels of AR and its target, PSA.
Materials:
-
LNCaP cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed LNCaP cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Signaling Pathways and Experimental Workflow
Caption: GnRH Receptor Signaling Pathway in LNCaP Cells.
Caption: Experimental Workflow for this compound Treatment of LNCaP Cells.
References
- 1. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-metastatic effect of GV1001 on prostate cancer cells; roles of GnRHR-mediated Gαs-cAMP pathway and AR-YAP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of gonadotropin-releasing hormone (GnRH) and GnRH receptor mRNA in prostate cancer cells and effect of GnRH on the proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Avorelin in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avorelin is a potent luteinizing hormone-releasing hormone (LHRH) agonist.[1][2] Like other drugs in its class, this compound acts as a superagonist at the LHRH receptors in the pituitary gland.[3][4] This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in testosterone levels.[1] However, continuous administration leads to downregulation and desensitization of the pituitary LHRH receptors, resulting in a profound and sustained suppression of LH and testosterone to castrate levels. This reduction in testosterone, a key driver of prostate cancer growth, forms the basis of androgen deprivation therapy (ADT).
While clinical data has demonstrated the efficacy of this compound in achieving and maintaining medical castration in patients with prostate cancer, preclinical studies using xenograft models are essential for further elucidating its specific anti-tumor effects, understanding mechanisms of resistance, and evaluating combination therapies. This document provides detailed application notes and protocols for the use of xenograft models in the preclinical evaluation of this compound for prostate cancer.
Disclaimer: Preclinical data specifically on this compound in prostate cancer xenograft models is limited in the public domain. The following protocols and expected outcomes are based on established methodologies for studying other LHRH agonists (e.g., leuprorelin, goserelin) with the same mechanism of action and on the clinical pharmacodynamics of this compound. These should be considered as a guide to be adapted and optimized for specific experimental needs.
I. Xenograft Models for Prostate Cancer
The choice of a suitable xenograft model is critical for the successful preclinical evaluation of this compound. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, each with distinct advantages and limitations.
A. Cell Line-Derived Xenograft (CDX) Models
CDX models involve the subcutaneous or orthotopic implantation of established human prostate cancer cell lines into immunodeficient mice.
| Cell Line | Characteristics | Androgen Sensitivity | PSA Secretion | Suitability for this compound Studies |
| LNCaP | Androgen-sensitive, expresses androgen receptor (AR) and PSA. | High | High | Ideal for studying this compound's effect on hormone-sensitive prostate cancer. |
| VCaP | Androgen-sensitive, overexpresses AR, expresses PSA. | High | High | Suitable for investigating this compound in the context of AR amplification. |
| PC-3 | Androgen-insensitive, low AR expression, does not express PSA. | Low | No | Useful for studying potential direct, non-androgen-mediated effects of this compound. |
| DU-145 | Androgen-insensitive, low AR expression, does not express PSA. | Low | No | Can be used to investigate direct actions of this compound on hormone-refractory cancer. |
B. Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting fresh tumor tissue from a patient's prostate cancer directly into immunodeficient mice. These models are known to better recapitulate the heterogeneity and microenvironment of the original tumor.
II. Experimental Protocols
A. Protocol 1: Subcutaneous LNCaP Xenograft Model
This protocol describes the establishment of an androgen-sensitive prostate cancer model to evaluate the efficacy of this compound in inhibiting tumor growth.
Materials:
-
LNCaP human prostate cancer cells
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (e.g., NU/NU) or NOD/SCID mice, 6-8 weeks old
-
This compound (sustained-release formulation)
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest LNCaP cells using trypsin-EDTA and wash with serum-free medium. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
This compound Administration: For the treatment group, administer a sustained-release formulation of this compound subcutaneously according to the desired dosing schedule (e.g., equivalent to a human clinical dose, adjusted for mouse body weight). The control group should receive a placebo injection.
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and collect blood for PSA analysis and tumors for histological and molecular analysis.
B. Protocol 2: Orthotopic VCaP Xenograft Model
This protocol establishes a more clinically relevant model by implanting tumor cells directly into the mouse prostate.
Materials:
-
VCaP human prostate cancer cells
-
Male NOD/SCID mice, 6-8 weeks old
-
Surgical microscope
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation: Prepare VCaP cells as described for LNCaP cells.
-
Surgical Procedure: Anesthetize the mouse and make a small abdominal incision to expose the prostate. Using a surgical microscope, carefully inject 10-20 µL of the cell suspension (1 x 10^6 cells) into the anterior prostate lobe. Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound.
-
This compound Administration: Once tumors are established, administer this compound as described in Protocol 1.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the prostate and surrounding tissues for analysis. Assess for local invasion and metastasis to lymph nodes.
III. Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of this compound on Tumor Growth in LNCaP Xenografts (Hypothetical Data)
| Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value |
| Control (Placebo) | 10 | 125 ± 15 | 1500 ± 250 | - | - |
| This compound (X mg/kg) | 10 | 128 ± 18 | 450 ± 90 | 70 | <0.001 |
Table 2: Effect of this compound on Serum PSA Levels in LNCaP Xenografts (Hypothetical Data)
| Group | Number of Animals | Mean Baseline PSA (ng/mL) | Mean Final PSA (ng/mL) | Percent Change in PSA | p-value |
| Control (Placebo) | 10 | 50 ± 8 | 350 ± 60 | +600% | - |
| This compound (X mg/kg) | 10 | 52 ± 9 | 15 ± 5 | -71% | <0.001 |
Expected Outcomes:
-
Tumor Growth Inhibition: In androgen-sensitive models (LNCaP, VCaP), this compound is expected to significantly inhibit tumor growth compared to the control group.
-
PSA Level Reduction: A significant decrease in serum PSA levels is anticipated in this compound-treated animals bearing PSA-secreting tumors.
-
Testosterone Suppression: Serum testosterone levels in this compound-treated mice should be reduced to castrate levels.
-
Histological Changes: Tumors from this compound-treated mice may show increased apoptosis and decreased proliferation as determined by TUNEL and Ki-67 staining, respectively.
IV. Visualization of Pathways and Workflows
A. Signaling Pathway
The primary mechanism of action of this compound involves the suppression of the hypothalamic-pituitary-gonadal axis.
Caption: this compound's mechanism of action in prostate cancer.
B. Experimental Workflow
The following diagram outlines the typical workflow for a preclinical xenograft study of this compound.
References
- 1. Pharmacodynamics of a long acting depot preparation of this compound in patients with prostate cancer. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leuprorelin. A review of its pharmacology and therapeutic use in prostatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical studies investigating the use of leuprorelin for prostate cancer in Asia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Avorelin PLGA formulation inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avorelin-loaded Poly(lactic-co-glycolic acid) (PLGA) formulations.
Troubleshooting Guides
This section addresses common inconsistencies encountered during the formulation and characterization of this compound PLGA microspheres.
Issue 1: High Initial Burst Release of this compound
Question: We are observing a high initial burst release of this compound from our PLGA microspheres within the first 24 hours. What are the potential causes and how can we control it?
Answer: A high initial burst release is a common challenge and can be attributed to several factors related to the drug's location and the microsphere's structure.
Potential Causes & Solutions:
-
Surface-Associated this compound: A significant portion of the drug may be adsorbed onto the microsphere surface.
-
Troubleshooting: Improve the washing step after microsphere collection to remove surface-bound this compound. Consider using a washing medium in which this compound has low solubility.
-
-
High Porosity: Porous microspheres have a larger surface area, leading to rapid drug dissolution and diffusion. The rate of solvent removal during fabrication influences porosity; rapid removal can create more porous structures.[1][2]
-
Low Polymer Concentration: A lower concentration of PLGA in the organic phase can lead to a less dense polymer matrix, facilitating a faster release.[3]
-
Troubleshooting: Experiment with increasing the PLGA concentration to create a more compact microsphere structure.
-
-
Small Particle Size: Smaller microspheres possess a larger surface-area-to-volume ratio, which can contribute to a more rapid initial release.
-
Troubleshooting: Adjust formulation parameters to achieve a larger average particle size.
-
Experimental Protocol: In-Vitro Release Study
A detailed methodology for conducting an in-vitro release study to assess the burst release is provided below:
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Accurately weigh a specific amount of this compound-loaded PLGA microspheres.
-
Release Setup:
-
Place the microspheres in a known volume of the release medium in a sealed container.
-
Incubate the container in a shaking water bath or orbital shaker at 37°C to ensure uniform mixing and temperature.
-
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 12, and 24 hours for burst release assessment), withdraw a small aliquot of the release medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of this compound released at each time point relative to the total encapsulated drug.
Troubleshooting Workflow for High Burst Release
Figure 1. Troubleshooting workflow for high initial burst release.
Issue 2: Low Encapsulation Efficiency of this compound
Question: Our formulation process results in a low encapsulation efficiency for this compound. What factors influence this, and how can we improve it?
Answer: Low encapsulation efficiency for hydrophilic peptides like this compound is often due to its tendency to partition into the aqueous phase during the emulsification process. Several formulation and process parameters can be optimized to enhance encapsulation.
Potential Causes & Solutions:
-
Drug Partitioning: this compound, being hydrophilic, can readily diffuse from the internal aqueous phase to the external aqueous phase during the formation of the double emulsion.
-
Troubleshooting:
-
Increase Viscosity of the Organic Phase: A higher PLGA concentration increases the viscosity of the organic phase, which can impede the diffusion of the drug into the external aqueous phase.
-
Optimize Phase Volumes: The volume ratio of the internal aqueous phase to the organic phase and the organic phase to the external aqueous phase can be adjusted to minimize drug loss.
-
Modify the Aqueous Phase: Adding salts or other excipients to the external aqueous phase can create an osmotic pressure that helps to retain the hydrophilic drug within the microspheres.
-
-
-
Slow Solidification: A slow solidification process allows more time for the drug to escape into the external phase.
-
Troubleshooting: Consider using a less water-miscible organic solvent or a combination of solvents to control the rate of solvent evaporation and drug solubility.
-
-
Polymer Properties: The molecular weight and end-group of the PLGA can influence encapsulation. Ester-terminated PLGA is more hydrophobic and may better encapsulate drugs.
-
Troubleshooting: Experiment with different grades of PLGA, such as those with a higher molecular weight or ester end-caps.
-
Experimental Protocol: Determination of Encapsulation Efficiency
-
Sample Preparation: Accurately weigh a known amount of lyophilized this compound-loaded microspheres.
-
Drug Extraction:
-
Dissolve the microspheres in a suitable organic solvent in which PLGA is soluble (e.g., dichloromethane).
-
Extract the this compound from the organic solvent into an aqueous buffer solution. This may require multiple extraction steps to ensure complete recovery.
-
-
Quantification: Analyze the concentration of this compound in the aqueous extract using a validated HPLC method.
-
Calculation:
-
Total Drug Loaded (Actual): Determined from the analysis of the extract.
-
Theoretical Drug Loading: Calculated based on the initial amounts of this compound and PLGA used in the formulation.
-
Encapsulation Efficiency (%EE) = (Actual Drug Loading / Theoretical Drug Loading) x 100
-
Factors Influencing Encapsulation Efficiency
Figure 2. Key factors influencing the encapsulation efficiency of this compound in PLGA microspheres.
Issue 3: Inconsistent Particle Size and Distribution
Question: We are struggling with batch-to-batch inconsistency in the particle size and a broad particle size distribution of our this compound PLGA microspheres. What are the key parameters to control?
Answer: Achieving a consistent and narrow particle size distribution is critical for the performance of injectable microspheres. Several process parameters have a significant impact on particle size.
Potential Causes & Solutions:
-
Homogenization/Stirring Speed: The energy input during emulsification directly affects the droplet size of the dispersed phase. Higher speeds generally lead to smaller particles.
-
Troubleshooting: Systematically vary and optimize the homogenization or stirring speed to achieve the desired particle size. Ensure the speed is precisely controlled and monitored for each batch.
-
-
Surfactant Concentration: Surfactants, like polyvinyl alcohol (PVA), stabilize the emulsion and prevent droplet coalescence. Inadequate surfactant concentration can lead to larger, more polydisperse particles.
-
Troubleshooting: Ensure an adequate concentration of a suitable surfactant is used to effectively stabilize the emulsion.
-
-
Viscosity of Phases: The viscosity of both the dispersed (organic) and continuous (aqueous) phases influences the droplet breakup and stabilization.
-
Troubleshooting: Adjust the PLGA concentration to modify the viscosity of the organic phase. The viscosity of the aqueous phase can also be modified with additives if necessary.
-
-
Polymer Molecular Weight: Higher molecular weight PLGA can lead to a more viscous organic phase, potentially resulting in larger particles.
-
Troubleshooting: If feasible, evaluate different PLGA grades with varying molecular weights.
-
Experimental Protocol: Particle Size Analysis
Laser diffraction is a common and effective method for measuring the particle size and distribution of microspheres.
-
Sample Preparation:
-
Suspend a small, representative sample of the microspheres in a suitable dispersant (e.g., deionized water with a small amount of surfactant to prevent aggregation).
-
Ensure the suspension is well-dispersed using gentle sonication if necessary, but avoid over-sonication which could fracture the microspheres.
-
-
Instrument Setup:
-
Set the appropriate parameters on the laser diffraction instrument, including the refractive indices of the particles and the dispersant.
-
-
Measurement:
-
Introduce the sample suspension into the instrument's measurement cell until the optimal obscuration level is reached.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will provide data on the particle size distribution, including volume-weighted mean diameter (D), D10, D50 (median), D90, and the span ((D90-D10)/D50) as an indicator of the width of the distribution.
-
Data Presentation: Impact of Process Parameters on Particle Size
| Parameter | Low Setting | High Setting | Expected Effect on Particle Size |
| Homogenization Speed | 500 rpm | 2000 rpm | Decrease |
| PLGA Concentration | 5% (w/v) | 15% (w/v) | Increase |
| Surfactant (PVA) Conc. | 0.5% (w/v) | 2% (w/v) | Decrease |
| Organic Phase Volume | 5 mL | 15 mL | Increase |
Note: The values in this table are illustrative. The optimal settings will depend on the specific formulation and equipment used.
Frequently Asked Questions (FAQs)
Q1: What is the role of the lactide-to-glycolide ratio in PLGA for this compound formulations?
The ratio of lactic acid to glycolic acid in the PLGA copolymer is a critical parameter that influences the degradation rate of the polymer and, consequently, the drug release profile. A higher glycolic acid content (e.g., 50:50) leads to a more hydrophilic polymer that absorbs water more readily and degrades faster, resulting in a quicker drug release. Conversely, a higher lactic acid content (e.g., 75:25) results in a more hydrophobic polymer with a slower degradation rate and more sustained drug release.
Q2: How does the molecular weight of PLGA affect the formulation?
The molecular weight of PLGA impacts several key attributes of the microspheres:
-
Drug Release: Higher molecular weight PLGA generally degrades more slowly, leading to a more prolonged drug release.
-
Encapsulation Efficiency: Using a higher molecular weight PLGA can increase the viscosity of the organic phase, which may improve the encapsulation efficiency of hydrophilic drugs like this compound by reducing their diffusion into the external aqueous phase.
-
Particle Size: A higher molecular weight can increase the viscosity of the polymer solution, which may lead to the formation of larger particles.
Q3: What are the common analytical techniques for characterizing this compound PLGA microspheres?
A comprehensive characterization of this compound PLGA microspheres typically involves the following techniques:
| Characteristic | Analytical Technique(s) |
| Particle Size and Distribution | Laser Diffraction, Scanning Electron Microscopy (SEM) |
| Surface Morphology | Scanning Electron Microscopy (SEM) |
| Encapsulation Efficiency & Drug Loading | High-Performance Liquid Chromatography (HPLC) after extraction |
| In-Vitro Drug Release | HPLC, UV-Vis Spectrophotometry |
| Polymer Molecular Weight | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) |
| Physical State of Drug | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) |
Q4: Can residual solvents in the final product affect the stability of the this compound formulation?
Yes, residual solvents can significantly impact the stability and performance of the formulation. The presence of residual organic solvents can act as a plasticizer, lowering the glass transition temperature (Tg) of the PLGA matrix. This can increase polymer chain mobility, potentially leading to faster drug degradation and an altered release profile. Therefore, it is crucial to effectively remove residual solvents during the drying process and quantify their levels in the final product.
Q5: How can the stability of this compound be maintained during the formulation process and storage?
Maintaining the stability of a peptide like this compound within a PLGA matrix is challenging due to the acidic microenvironment created by the degradation of PLGA.
-
During Formulation: Minimize exposure to harsh conditions such as high temperatures and shear stress. The choice of solvents and pH of the aqueous phases can also be critical.
-
During Storage:
-
Low Temperature Storage: Storing the lyophilized microspheres at low temperatures (e.g., 2-8°C or -20°C) is essential to slow down both polymer degradation and potential peptide degradation pathways.
-
Moisture Control: The product should be protected from moisture, as water initiates the hydrolysis of PLGA.
-
Excipients: The inclusion of basic excipients (e.g., magnesium hydroxide) has been explored to neutralize the acidic byproducts of PLGA degradation, although this can sometimes induce other degradation pathways for the peptide.
-
References
Avorelin Depot In Vivo Release Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo release profile of Avorelin depot formulations.
Frequently Asked Questions (FAQs)
Q1: What is the target in vivo release profile for an this compound depot?
The primary goal for an this compound depot is to achieve and maintain medical castration by suppressing serum testosterone levels to below 1.735 nmol/L.[1] An optimized release profile will show an initial release of this compound, which may cause a temporary surge in testosterone (a "flare" effect), followed by a sustained, continuous release that maintains testosterone suppression for an extended period, potentially up to 6 months.[1]
Q2: What are the key formulation factors that influence the in vivo release of this compound from a depot?
The in vivo release of peptide drugs like this compound from depot formulations is influenced by several factors, including:
-
Polymer characteristics: The type of polymer (e.g., PLGA, PLA), its molecular weight, and the lactide-to-glycolide ratio in PLGA can significantly affect the degradation rate of the depot and, consequently, the drug release rate.[2]
-
Drug loading: The concentration of this compound within the depot can impact its release kinetics.
-
Excipients: The addition of excipients can modify the release profile. For instance, hydrophilic excipients may increase the initial burst release, while others can help stabilize the peptide.[3][4]
-
Depot morphology: The size and porosity of the depot (e.g., microspheres, in situ gels) influence the surface area available for drug release and degradation.
Q3: Which animal models are appropriate for preclinical evaluation of this compound depot formulations?
The selection of an appropriate animal model is crucial for preclinical studies. Non-primate animal models are often used in early-stage pharmacokinetic assessments. For hormonal therapies like this compound, rat models are commonly used to evaluate the pharmacokinetics and the pharmacodynamic effect on testosterone suppression. It is important that the chosen model demonstrates a physiological response to GnRH agonists that is relevant to humans.
Q4: What are the recommended analytical methods for quantifying this compound in plasma samples?
Due to its peptide nature and the low concentrations expected in plasma, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying peptides like this compound in biological matrices. This method offers high selectivity and sensitivity, allowing for accurate measurement of drug concentrations over time.
Troubleshooting Guide
Issue 1: High Initial Burst Release In Vivo
A significant initial burst can lead to adverse effects and may deplete the drug amount available for sustained release.
| Potential Cause | Suggested Solution |
| Formulation Properties | |
| High concentration of drug near the surface of the depot. | Optimize the manufacturing process (e.g., microencapsulation technique) to ensure a more homogenous drug distribution. |
| Use of highly water-soluble excipients. | Reduce the amount of hydrophilic excipients or replace them with less soluble alternatives. |
| High porosity of the depot matrix. | Adjust the polymer concentration or the solvent system used during formulation to create a denser matrix. |
| Physiological Factors | |
| Spreading and dispersion of the depot at the injection site. | Consider modifying the formulation to increase its viscosity or cohesive properties. The injection technique and volume can also play a role. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
A lack of correlation between in vitro release data and in vivo performance can hinder formulation development.
| Potential Cause | Suggested Solution |
| In Vitro Method Limitations | |
| The in vitro release medium does not mimic the in vivo environment. | Develop a more biorelevant in vitro release method. This could involve using a flow-through system or adding components to the release medium that simulate the physiological environment at the injection site. |
| In vitro conditions do not account for depot degradation and erosion. | Employ release models that consider both diffusion and polymer degradation. The use of enzymes in the release medium could also be explored if enzymatic degradation is a factor in vivo. |
| In Vivo Complexity | |
| Complex biological processes not captured by in vitro tests (e.g., immune response, tissue encapsulation). | While difficult to replicate in vitro, understanding these in vivo phenomena through histological analysis of the injection site can provide insights to improve formulation design. |
| In vivo drug degradation. | Assess the stability of this compound in plasma and at the injection site. Modifications to the peptide or formulation may be needed to protect it from enzymatic degradation. |
Issue 3: Incomplete or Slow Drug Release
This can result in sub-therapeutic drug levels and a loss of efficacy before the intended dosing interval is complete.
| Potential Cause | Suggested Solution |
| Formulation Properties | |
| Polymer degradation is too slow. | Select a polymer with a faster degradation rate (e.g., a lower molecular weight PLGA or a higher glycolide content). |
| Poor wetting of the depot by physiological fluids. | Incorporate a small amount of a biocompatible surfactant or a hydrophilic polymer to improve water penetration into the depot. |
| Strong interactions between the drug and the polymer matrix. | Evaluate and modify drug-excipient interactions. Techniques like differential scanning calorimetry (DSC) can be used to study these interactions. |
Quantitative Data Summary
The following table summarizes the pharmacodynamic outcomes from a clinical study of two different doses of an this compound subcutaneous depot in patients with prostate cancer.
| Parameter | 10 mg this compound Depot | 15 mg this compound Depot |
| Number of Patients | 31 | 29 |
| Time to Medical Castration | Within 4 weeks | Within 4 weeks |
| Median Duration of Testosterone Suppression | 40 weeks (95% CI: 35-42) | 39 weeks (95% CI: 37-43) |
| PSA Normalization (≤ 4 ng/ml) at 6 months | 80% of patients | 88% of patients |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound Depot in a Rat Model
This protocol outlines a general procedure for assessing the pharmacokinetics and pharmacodynamics of a novel this compound depot formulation.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Animals should be acclimatized for at least one week before the study, with access to food and water ad libitum.
-
Grouping:
-
Group 1: Control (vehicle injection).
-
Group 2: Test formulation (subcutaneous injection of this compound depot at the desired dose).
-
-
Administration: Administer the formulation subcutaneously in the dorsal region. Record the exact time of injection.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 1, 4, 8, 24 hours, and then daily for the first week, followed by weekly samples for the duration of the study). Samples should be collected into tubes containing an anticoagulant and a protease inhibitor.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Measure serum testosterone levels using a validated immunoassay or LC-MS/MS to assess the pharmacodynamic effect.
-
-
Data Analysis:
-
Construct a plasma concentration-time profile for this compound.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Plot the testosterone suppression over time.
-
Protocol 2: In Vitro Release Study
This protocol describes a typical method for evaluating the in vitro release of this compound from a depot formulation.
-
Formulation Preparation: Prepare the this compound depot formulation according to the manufacturing protocol.
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. To better mimic in vivo conditions, consider adding 0.02% Tween 80 to ensure sink conditions.
-
Experimental Setup:
-
Place a known amount of the depot formulation into a vial.
-
Add a defined volume of the release medium.
-
Place the vials in a shaking water bath maintained at 37°C.
-
-
Sampling: At specified time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain a constant volume.
-
Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as HPLC with UV detection or LC-MS/MS.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Visualizations
Signaling Pathway
This compound is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the GnRH receptor initiates a signaling cascade that, upon chronic stimulation, leads to the downregulation of the receptor and suppression of gonadotropin release.
Caption: GnRH receptor signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of an this compound depot formulation, from preparation to data analysis.
Caption: Workflow for in vivo evaluation of this compound depot.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered when optimizing the in vivo release profile of this compound depot.
Caption: Troubleshooting logic for this compound depot release.
References
- 1. Pharmacodynamics of a long acting depot preparation of this compound in patients with prostate cancer. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing Avorelin assay variability and reproducibility
Avorelin Assay Technical Support Center
Welcome to the technical support center for this compound assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: What is this compound and how does it work?
A: this compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH). It functions as a potent agonist for the GnRH receptor (GnRHR), which is a G protein-coupled receptor (GPCR) located on pituitary gonadotrope cells.[1][2] Binding of this compound to the GnRHR primarily activates the Gαq/11 signaling pathway. This leads to the stimulation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately results in the synthesis and secretion of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3]
Q2: My ELISA is showing no or very low signal. What are the possible causes?
A: Low or no signal in an ELISA is a common problem that can stem from several factors. Systematically check the following:
-
Reagent Issues: Ensure all reagents, including antibodies, conjugates, and substrates, have not expired and were stored under the recommended conditions. Improper storage can lead to loss of activity.
-
Procedural Errors:
-
Verify that all necessary reagents were added in the correct order and volume.[4]
-
Confirm that incubation times and temperatures were followed precisely as per the protocol.
-
Ensure the stop solution was added. The color change from the substrate reaction can fade if the plate is not read promptly after stopping.
-
-
This compound Handling: this compound, being a peptide, may have degraded. Ensure it was handled according to stability guidelines, avoiding repeated freeze-thaw cycles.
-
Incorrect Wavelength: Double-check that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).
Q3: I'm observing high background noise in my ELISA results. How can I reduce it?
A: High background can obscure your specific signal. Consider these troubleshooting steps:
-
Insufficient Washing: Washing steps are critical for removing unbound reagents. Ensure you are washing thoroughly and vigorously enough between steps. Complete removal of liquid after each wash is essential.
-
Blocking Inefficiency: The blocking buffer may be inadequate or expired. Try increasing the blocking incubation time or using a different blocking agent.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other components in the well. Ensure you are using a highly cross-adsorbed secondary antibody.
Q4: My results show poor reproducibility between replicate wells (high intra-assay variability). What's causing this?
A: High variability between replicates compromises data reliability. The root cause is often technical inconsistency:
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated. Use consistent pipetting technique for all wells, including the same speed and tip immersion depth.
-
Inconsistent Washing: Automated plate washers generally provide better consistency than manual washing. If washing manually, ensure every well is treated identically.
-
Temperature Gradients: An "edge effect" can occur if the plate is not incubated evenly. Avoid stacking plates during incubation and consider using a water bath or incubator with good air circulation.
-
Sample Homogeneity: Ensure samples and standards are thoroughly mixed before adding them to the wells.
Q5: My cell-based functional assay is not showing the expected response to this compound. What should I check?
A: A lack of response in a cell-based assay can be due to cellular, compound, or procedural issues:
-
Cell Health and Passage Number: Ensure cells are healthy, viable, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Receptor Expression: Verify that your cell line (e.g., LβT2, HEK293) expresses a functional GnRH receptor. Low or absent receptor expression will result in a blunted or no response.
-
Compound Potency: Confirm the identity and purity of your this compound stock. If possible, test its activity in a simple, cell-free binding assay first.
-
Assay Conditions: Optimize serum concentrations, cell seeding density, and stimulation time. Some signaling events, like calcium flux, are rapid, while others, like gene transcription, are slower.
Assay Validation & Performance Data
Assay validation ensures that your analytical method provides consistent, reliable, and accurate data. Key validation parameters are summarized below, with typical acceptance criteria for biomarker assays.
| Parameter | Purpose | Methodology | Typical Acceptance Criteria |
| Accuracy | Measures the closeness of test results to the true value. | Analyze a minimum of 3 concentrations (low, mid, high) across the range (n=3). Compare mean result to the theoretical concentration. | Within ±20% of the nominal value (±25% at LLOQ). |
| Precision | Measures the degree of scatter between a series of measurements. | Repeatability (Intra-assay): Analyze replicates (n≥6) of QC samples in a single run. Intermediate Precision (Inter-assay): Analyze QC samples on different days with different analysts/equipment. | Coefficient of Variation (%CV) ≤20% (≤25% at LLOQ). |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Analyze a minimum of 5 standards across the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable accuracy and precision. | Derived from accuracy and precision studies. | The range where the assay is precise and accurate. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Determined by analyzing samples with known low concentrations and establishing the minimum level that meets accuracy/precision criteria. | %CV ≤25% and Accuracy within ±25%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Analyze blank matrix samples and samples spiked with structurally similar compounds. | No significant interference at the retention time or signal wavelength of the analyte. |
Experimental Protocols
Protocol 1: this compound Quantification by Sandwich ELISA
This protocol provides a general framework for a sandwich ELISA to quantify this compound.
-
Plate Coating: Coat a 96-well microplate with 100 µL/well of capture antibody (anti-GnRH) diluted in coating buffer (e.g., 1-5 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding. Incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of prepared this compound standards and samples to the appropriate wells. Incubate for 2 hours at RT with gentle shaking.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add 100 µL/well of biotinylated detection antibody diluted in Blocking Buffer. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate: Add 100 µL/well of Streptavidin-HRP conjugate. Incubate for 45 minutes at RT.
-
Washing: Repeat the wash step, but increase to 5 washes.
-
Substrate Development: Add 100 µL/well of TMB Substrate. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄). The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm on a microplate reader within 5 minutes of adding the stop solution.
Protocol 2: Cell-Based Functional Assay (Calcium Flux)
This protocol measures the this compound-induced increase in intracellular calcium in GnRHR-expressing cells (e.g., HEK293-GnRHR).
-
Cell Seeding: Seed GnRHR-expressing cells into a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Aspirate the culture medium. Add 100 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., HBSS).
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with 100 µL/well of buffer to remove excess dye.
-
Compound Addition: Place the plate in a fluorescence plate reader equipped with an injector. Set the reader to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
-
Measurement:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of this compound dilutions (or control) into the wells.
-
Immediately begin measuring the fluorescence signal every 1-2 seconds for a total of 2-3 minutes to capture the rapid increase in intracellular calcium.
-
-
Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the this compound concentration to generate a dose-response curve.
Diagrams & Workflows
Signaling Pathway
Caption: this compound activates the GnRH receptor and Gq/11 signaling cascade.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Technical Support Center: Optimizing Avorelin Encapsulation in PLGA Microspheres
Welcome to the technical support center for improving the encapsulation efficiency of Avorelin in Poly(lactic-co-glycolic acid) (PLGA) microspheres. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency for peptides like this compound in PLGA microspheres?
A1: The encapsulation efficiency for peptides in PLGA microspheres can vary widely, typically ranging from 30% to over 95%.[1] The efficiency is highly dependent on the physicochemical properties of the peptide, the characteristics of the PLGA polymer, and the specific encapsulation method and parameters used.
Q2: Which PLGA characteristics are most important for encapsulating this compound?
A2: Key PLGA characteristics that influence encapsulation efficiency include molecular weight, the ratio of lactic acid to glycolic acid, and the type of end-cap (ester or carboxyl).[2][3] Higher molecular weight PLGA generally leads to increased encapsulation efficiency due to slower drug diffusion out of the polymer matrix during fabrication.[1][2] The lactide-to-glycolide ratio affects the polymer's hydrophobicity and degradation rate, which can influence drug-polymer interactions and subsequent encapsulation.
Q3: What is the most common method for encapsulating a hydrophilic peptide like this compound?
A3: The double emulsion-solvent evaporation (w/o/w) method is the most frequently used technique for encapsulating water-soluble peptides like this compound into PLGA microspheres. This method is advantageous for protecting the peptide during the formulation process and can lead to improved encapsulation efficiency.
Q4: How does the drug-to-polymer ratio affect encapsulation efficiency?
A4: The drug-to-polymer ratio is a critical parameter. Increasing the polymer concentration relative to the drug can lead to a higher encapsulation efficiency up to an optimal point. This is because a higher polymer concentration increases the viscosity of the organic phase, which can reduce the diffusion of the peptide into the external aqueous phase during emulsification.
Q5: Can surfactants improve this compound encapsulation?
A5: Yes, surfactants, such as polyvinyl alcohol (PVA), are commonly used as stabilizers in the external aqueous phase to influence particle size and prevent aggregation. An optimal concentration of surfactant is crucial, as excessive amounts can lead to the formation of micelles that may compete with the microspheres for drug loading, potentially reducing encapsulation efficiency. The choice and concentration of the surfactant can significantly impact the stability of the emulsion and, consequently, the encapsulation efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during the encapsulation of this compound in PLGA microspheres.
Problem 1: Low Encapsulation Efficiency (<50%)
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Peptide partitioning into the external aqueous phase | Optimize the pH of the internal aqueous phase to be different from this compound's isoelectric point to ensure it is charged and less likely to partition into the organic phase. Conversely, adjust the pH of the external aqueous phase to be near the pI to decrease its solubility and loss. | Modifying the pH can alter the peptide's charge and solubility, thereby minimizing its loss to the external water phase. |
| Inappropriate PLGA properties | Use a higher molecular weight PLGA. Consider a PLGA with a higher lactide-to-glycolide ratio (e.g., 75:25) to increase hydrophobicity. | Higher molecular weight PLGA increases the viscosity of the organic phase, hindering peptide diffusion. A more hydrophobic polymer can reduce the affinity of the hydrophilic peptide for the polymer phase, but it also slows water penetration, which can be beneficial. |
| Suboptimal drug-to-polymer ratio | Increase the polymer concentration. An optimal drug-to-polymer ratio, often around 1:4 w/w, can maximize encapsulation. | Increasing the polymer concentration enhances the viscosity of the organic phase, which helps to trap the peptide within the droplets. |
| Inefficient primary emulsion | Increase the homogenization speed or sonication time during the formation of the primary water-in-oil (w/o) emulsion to create smaller, more stable droplets. | Smaller and more stable inner water droplets are less likely to rupture and release the peptide into the organic phase. |
| Rapid solvent removal | Slow down the solvent evaporation or extraction rate. This can be achieved by reducing the temperature or the stirring speed during the solvent removal step. | A slower solidification of the polymer allows for more controlled precipitation around the aqueous droplets containing the peptide. |
Problem 2: High Initial Burst Release
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Surface-associated this compound | Wash the prepared microspheres thoroughly with a suitable buffer to remove any loosely bound peptide from the surface. | This removes this compound that is adsorbed to the microsphere surface, which is a primary contributor to the initial burst release. |
| Porous microsphere structure | Increase the polymer concentration to create a denser polymer matrix. Optimize the solvent evaporation rate; a slower rate can lead to a less porous structure. | A denser, less porous microsphere structure will slow the initial diffusion of the drug from the particle. |
| Small particle size | Adjust formulation parameters (e.g., decrease homogenization speed, change surfactant concentration) to produce larger microspheres. | Larger particles have a smaller surface area-to-volume ratio, which can help to reduce the initial burst release. |
Experimental Protocols
Protocol 1: Double Emulsion-Solvent Evaporation for this compound-PLGA Microspheres
Objective: To encapsulate this compound in PLGA microspheres using the w/o/w double emulsion-solvent evaporation method.
Materials:
-
This compound acetate
-
PLGA (e.g., 50:50 lactide:glycolide ratio, molecular weight 15-30 kDa)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Prepare the Internal Aqueous Phase (w1): Dissolve a specific amount of this compound in a small volume of deionized water (e.g., 10 mg in 200 µL).
-
Prepare the Organic Phase (o): Dissolve a specific amount of PLGA in an organic solvent (e.g., 200 mg in 2 mL of DCM).
-
Form the Primary Emulsion (w1/o): Add the internal aqueous phase to the organic phase. Emulsify using a high-speed homogenizer or a sonicator for a defined period (e.g., 60 seconds) on an ice bath to create a stable w/o emulsion.
-
Prepare the External Aqueous Phase (w2): Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Form the Double Emulsion (w1/o/w2): Immediately add the primary emulsion to the external aqueous phase while stirring at a moderate speed (e.g., 500-1000 rpm).
-
Solvent Evaporation: Continue stirring the double emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
Microsphere Collection and Washing: Collect the microspheres by centrifugation. Wash them three times with deionized water to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine powder. Store at -20°C.
Protocol 2: Determination of this compound Encapsulation Efficiency
Objective: To quantify the amount of this compound encapsulated within the PLGA microspheres.
Method: Indirect Quantification
-
After centrifugation of the microspheres (Step 7 in Protocol 1), carefully collect the supernatant and the washing solutions.
-
Combine the supernatant and all washing solutions.
-
Quantify the amount of this compound in the combined aqueous solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of this compound added - Amount of this compound in supernatant and washes) / Total amount of this compound added] x 100
Method: Direct Quantification
-
Accurately weigh a small amount of the lyophilized microspheres (e.g., 10 mg).
-
Dissolve the microspheres in a suitable organic solvent (e.g., 1 mL of DCM) to break them down.
-
Extract the this compound from the dissolved polymer solution into an aqueous phase (e.g., by adding a known volume of buffer and vortexing). This step may need to be repeated to ensure complete extraction.
-
Quantify the amount of this compound in the aqueous extract using HPLC.
-
Calculate the Drug Loading (DL%) and Encapsulation Efficiency (EE%) as follows:
DL (%) = (Mass of this compound in microspheres / Mass of microspheres) x 100
EE (%) = (Actual Drug Loading / Theoretical Drug Loading) x 100
Theoretical Drug Loading (%) = (Mass of this compound initially added / Total mass of polymer and this compound) x 100
Data Summary Tables
Table 1: Effect of PLGA Molecular Weight on Encapsulation Efficiency
| PLGA Molecular Weight (kDa) | Encapsulation Efficiency (%) | Reference |
| Low (e.g., <15) | Lower | |
| High (e.g., >30) | Higher |
Table 2: Effect of Drug-to-Polymer Ratio on Encapsulation Efficiency
| Drug:Polymer Ratio (w/w) | Encapsulation Efficiency (%) | Reference |
| 1:1 | 38.5 | |
| 1:2 | Increased | |
| 1:4 | 71.6 |
Table 3: Effect of PVA Concentration on Encapsulation Efficiency
| PVA Concentration (% w/v) | Encapsulation Efficiency (%) | Reference |
| 0.5 | Lower | |
| 1.0 | Highest | |
| 2.0 | Lower | |
| 3.0 | 72.5 |
Visualizations
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: Experimental workflow for the double emulsion method.
References
Technical Support Center: Avorelin Degradation Product Analysis
Welcome to the technical support center for Avorelin degradation product analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is degradation product analysis important?
A1: this compound is a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH). Like other GnRH agonists, it is used in the management of hormone-dependent conditions.[1][2] Degradation product analysis is a critical component of pharmaceutical development and quality control. It ensures the identity, strength, quality, and purity of the drug substance and drug product. Stability-indicating methods are required to separate and quantify the active pharmaceutical ingredient (API) from any process impurities or degradation products that may form during manufacturing or storage.[3][4][5]
Q2: What are the common degradation pathways for peptides like this compound?
A2: Peptides are susceptible to various degradation pathways, including:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid and asparagine residues. For GnRH agonists like Buserelin, which is structurally similar to this compound, direct backbone hydrolysis has been observed under heat stress.
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation.
-
Deamidation: Loss of ammonia from the side chains of asparagine and glutamine residues.
-
Isomerization: Conversion of L-amino acids to D-amino acids, particularly at aspartic acid and serine residues.
-
β-elimination: Can occur at serine, threonine, cysteine, and other modified amino acid residues.
Q3: What are the recommended analytical techniques for this compound degradation analysis?
A3: The most common and powerful technique for analyzing peptide degradation products is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV and Mass Spectrometry (MS) detection.
-
RP-HPLC with UV detection is a robust method for separating and quantifying the parent drug and its impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is indispensable for identifying unknown degradation products by providing accurate mass information, which aids in structural elucidation.
Q4: What are common sources of interference in LC-MS analysis of peptides?
A4: Interference in LC-MS analysis can arise from multiple sources and may cause signal suppression or enhancement. Common sources include:
-
Sample Matrix: Components from the biological matrix (e.g., salts, lipids, plasma proteins) can interfere with analyte ionization.
-
Sample Preparation: Contaminants from plastic consumables, anticoagulants, or preservatives can be introduced.
-
Mobile Phase: Using non-volatile buffers or low-quality solvents can lead to signal suppression and contaminate the mass spectrometer. Trifluoroacetic acid (TFA), a common ion-pairing agent in HPLC, is a known signal suppressor in MS.
-
Co-eluting Substances: Isobaric compounds (having the same nominal mass) that co-elute with the analyte or internal standard can cause direct interference.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential for developing and validating a stability-indicating analytical method.
1. Objective: To generate potential degradation products of this compound under various stress conditions to assess the specificity of the analytical method.
2. Materials:
-
This compound drug substance
-
HPLC-grade water, acetonitrile, and methanol
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers (e.g., phosphate buffer)
-
Calibrated oven and photostability chamber
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent, typically water or a weak buffer.
4. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the sample before analysis. This compound is expected to be more labile in basic conditions.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Monitor the reaction at various time points.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100-125 °C) in a calibrated oven. Also, analyze the stock solution after heating.
-
Photolytic Degradation: Expose the drug substance (solid and solution) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
5. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a developed RP-HPLC method, preferably with both PDA and MS detectors.
-
The goal is to achieve 5-20% degradation of the parent drug to ensure that significant degradation products are formed without being excessive.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | Major Degradation Product (DP) RRT |
| 0.1 M HCl (60 °C) | 24 hours | 85.2 | 3 | DP1 (0.85), DP2 (1.15) |
| 0.1 M NaOH (RT) | 8 hours | 78.5 | 4 | DP3 (0.72), DP4 (0.91) |
| 3% H₂O₂ (RT) | 12 hours | 89.1 | 2 | DP5 (1.25) |
| Heat (105 °C, Solid) | 48 hours | 92.4 | 2 | DP1 (0.85) |
| Photolytic (ICH) | 7 days | 95.8 | 1 | DP6 (1.30) |
RRT = Relative Retention Time (to this compound peak)
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions: Interaction of basic peptide residues with residual silanols on the HPLC column packing. | - Use a mobile phase pH that ensures the peptide is fully protonated (e.g., pH 2-3). - Add an ion-pairing agent like TFA (0.1%), but be aware of MS signal suppression. For MS compatibility, use formic acid (0.1%). - Use a modern, high-purity silica column or a hybrid particle column designed for peptide analysis. |
| Column Overload: Injecting too much sample mass onto the column. | - Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent: Sample is dissolved in a solvent much stronger than the initial mobile phase, causing band broadening. | - Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Degradation: Loss of stationary phase or contamination. | - Flush the column with a strong solvent. - Replace the guard column or the analytical column if necessary. |
Problem 2: Unexpected Peaks in the Chromatogram
| Possible Cause | Solution |
| Contamination: From solvents, glassware, or the autosampler. | - Use only high-purity, HPLC-grade solvents and reagents. - Run a blank injection (mobile phase only) to check for system contamination. |
| Carryover: Adsorption of the peptide from a previous injection onto surfaces in the injector or column. | - Optimize the autosampler wash procedure with a strong, organic solvent. - Increase column temperature to improve solubility and reduce adsorption. - For "sticky" peptides, conditioning the column with several injections of a concentrated sample or blank matrix may be necessary. |
| Sample Degradation: The sample is degrading in the autosampler vial. | - Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). - Prepare samples fresh and analyze them promptly. |
| Matrix Effects: Interference from excipients or other components in the sample matrix. | - Perform a matrix blank injection to identify peaks originating from the matrix. - If using LC-MS, use a stable isotope-labeled internal standard to compensate for matrix effects. |
Problem 3: Poor Resolution Between this compound and a Degradation Product
| Possible Cause | Solution |
| Suboptimal Mobile Phase: The organic solvent or pH is not providing adequate selectivity. | - Change pH: Altering the mobile phase pH can change the ionization state of peptides and dramatically affect retention and selectivity. - Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa to alter selectivity. |
| Gradient is Too Steep: Peaks do not have enough time to separate. | - Decrease the gradient slope (e.g., from a 5-50% B in 20 min to 5-50% B in 40 min). This is a common strategy for improving peptide separations. |
| Suboptimal Stationary Phase: The column chemistry is not suitable for the separation. | - Screen different column chemistries. If using a standard C18, try a C8, a phenyl-hexyl, or a polar-embedded phase to achieve a different selectivity. |
| Temperature is Not Optimized: Temperature affects viscosity and analyte interaction with the stationary phase. | - Systematically evaluate the effect of column temperature (e.g., 30 °C to 60 °C). Higher temperatures can improve peak shape and sometimes resolution. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for unexpected chromatographic peaks.
References
- 1. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. questjournals.org [questjournals.org]
Technical Support Center: Overcoming Resistance to Androgen Receptor (AR)-Targeted Therapies in Prostate Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Androgen Receptor (AR)-targeted therapies, such as abiraterone and enzalutamide, in prostate cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My prostate cancer cell line (e.g., LNCaP) has become resistant to AR antagonists like enzalutamide. What are the common underlying mechanisms?
A1: Resistance to AR antagonists is a significant challenge and can arise from several mechanisms that reactivate the AR signaling pathway or bypass it altogether.[1][2][3] Key mechanisms include:
-
AR Gene Alterations:
-
Amplification and Overexpression: Increased copies of the AR gene lead to higher levels of the AR protein, which can render the antagonist ineffective.[2][4]
-
Point Mutations: Mutations in the AR ligand-binding domain (LBD), such as the F876L mutation, can convert antagonists like enzalutamide into agonists.
-
Splice Variants: Generation of constitutively active AR splice variants (AR-Vs), most notably AR-V7, which lack the LBD and are therefore not targeted by current AR antagonists. The presence of AR-V7 is strongly associated with resistance to both abiraterone and enzalutamide.
-
-
Altered Androgen Biosynthesis:
-
Intratumoral Androgen Synthesis: Tumors can develop the ability to synthesize their own androgens from cholesterol or adrenal precursors, thereby maintaining AR signaling despite systemic androgen deprivation.
-
-
Bypass Signaling Pathways:
-
Glucocorticoid Receptor (GR) Takeover: The GR can be upregulated and activate a subset of AR target genes, thus compensating for AR inhibition.
-
Activation of Other Pathways: Upregulation of survival pathways such as PI3K/Akt/mTOR can promote cell growth and survival independently of AR signaling.
-
Q2: Which prostate cancer cell lines are suitable for studying resistance to AR-targeted therapies?
A2: Several well-characterized prostate cancer cell lines are used to model different stages of the disease and therapy resistance. The choice of cell line depends on the specific research question.
| Cell Line | Androgen Sensitivity | Key Features Relevant to Resistance Studies |
| LNCaP | Androgen-sensitive | Expresses AR and PSA. Prone to developing resistance under prolonged androgen deprivation or antagonist treatment. Can be used to generate resistant sub-lines. |
| VCaP | Androgen-sensitive | Overexpresses wild-type AR and expresses the TMPRSS2:ERG fusion gene. Can be used to study mechanisms of castration resistance. |
| 22Rv1 | Castration-resistant | Expresses both full-length AR and the AR-V7 splice variant, making it a valuable model for studying resistance mediated by AR-Vs. |
| PC-3 | Androgen-independent | AR-negative and PSA-negative. Useful for studying AR-independent mechanisms of resistance and progression. |
| DU145 | Androgen-independent | AR-negative and PSA-negative. Suitable for investigating signaling pathways that bypass the AR axis. |
| LAPC4 | Androgen-sensitive | Can be used to generate castration-resistant sub-lines (LAPC4-CR) for comparative studies. |
Q3: How can I confirm the development of resistance in my cell line culture?
A3: Resistance can be confirmed through a combination of functional assays and molecular analyses:
-
Proliferation Assays: Demonstrate a lack of growth inhibition in the presence of the AR antagonist that was previously effective.
-
PSA Expression Analysis: In AR-positive, PSA-secreting cell lines like LNCaP, resistant cells may show restored or increased PSA expression despite treatment.
-
Western Blotting:
-
Confirm overexpression of full-length AR.
-
Detect the expression of AR-V7.
-
Assess the phosphorylation status of key proteins in bypass signaling pathways (e.g., p-Akt, p-ERK).
-
-
RT-qPCR: Quantify the mRNA levels of AR, AR-V7, and AR target genes (e.g., PSA, TMPRSS2).
-
Gene Sequencing: Identify potential point mutations in the AR ligand-binding domain.
Troubleshooting Guides
Issue 1: Inconsistent results in proliferation assays when testing novel compounds to overcome resistance.
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Regularly perform cell line authentication (e.g., STR profiling). Use cells within a consistent and low passage number range. |
| Variable Seeding Density | Optimize and standardize the initial cell seeding density for each cell line to ensure reproducible growth kinetics. |
| Drug Potency and Stability | Prepare fresh drug solutions for each experiment. Verify the activity of the drug stock. |
| Assay Endpoint | Ensure the assay duration is appropriate to observe significant differences in proliferation. Consider time-course experiments. |
| Microenvironment Effects | If using co-culture models, ensure consistency in the ratio of different cell types. |
Issue 2: Difficulty detecting AR-V7 expression in resistant cell lines.
| Potential Cause | Troubleshooting Step |
| Low AR-V7 Abundance | Use a highly sensitive and specific antibody for AR-V7. Optimize Western blot conditions (e.g., use nuclear extracts, increase protein loading). |
| Antibody Specificity | Validate the AR-V7 antibody using positive controls (e.g., 22Rv1 cell lysate) and negative controls (e.g., PC-3 cell lysate). |
| Transcript vs. Protein Level | Confirm AR-V7 expression at the mRNA level using RT-qPCR with primers specific to the AR-V7 splice junction. |
| Cell Culture Conditions | Prolonged culture or changes in media supplements can alter AR-V7 expression. Maintain consistent culture conditions. |
Experimental Protocols
Protocol 1: Generation of an Enzalutamide-Resistant LNCaP Cell Line
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Initial Treatment: Begin by treating the cells with a low concentration of enzalutamide (e.g., 1 µM).
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of enzalutamide in a stepwise manner (e.g., 2.5 µM, 5 µM, up to 10 µM or higher) over several months.
-
Maintenance: Continuously culture the resistant cells in the presence of the final concentration of enzalutamide to maintain the resistant phenotype.
-
Validation: Periodically validate the resistance by comparing the proliferation rate of the resistant sub-line to the parental LNCaP cells in the presence of enzalutamide. Characterize the molecular mechanisms of resistance (e.g., AR expression, AR-V7 status, AR mutations).
Protocol 2: Western Blot for AR and AR-V7 Detection
-
Cell Lysis: Harvest cells and prepare whole-cell lysates or nuclear extracts using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a 4-15% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (recognizing the N-terminus to detect both full-length and variants) and AR-V7 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanisms of resistance to AR-targeted therapies.
Caption: Workflow for generating and validating a resistant cell line.
References
- 1. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Batch-to-batch variability of synthetic Avorelin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of synthetic Avorelin. Our goal is to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide analog of Gonadotropin-Releasing Hormone (GnRH). It functions as a GnRH receptor agonist. Upon binding to GnRH receptors on pituitary gonadotrope cells, it stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1][2]. This action is mediated through the activation of G-proteins, primarily Gq/11, which initiates a signaling cascade involving phospholipase C (PLC), inositol triphosphate (IP3), and diacylglycerol (DAG), leading to increased intracellular calcium and protein kinase C (PKC) activation[3][4][5].
Q2: What are the primary sources of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors during synthesis and purification. These include:
-
Incomplete reactions or deletions: Failure to complete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to truncated or deletion sequences.
-
Side reactions: Modifications such as oxidation of certain amino acids (e.g., Methionine, Tryptophan), deamidation, or aspartimide formation can occur.
-
Impurities from reagents: Residual solvents, coupling reagents, and cleavage agents like trifluoroacetic acid (TFA) can remain in the final product.
-
Aggregation: The peptide sequence's intrinsic properties can lead to the formation of aggregates, which may be difficult to remove during purification.
-
Storage and handling: Improper storage conditions, such as exposure to light, temperature fluctuations, or repeated freeze-thaw cycles, can lead to degradation of the peptide.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: A thorough in-house quality control (QC) assessment is recommended for each new batch of this compound. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide and identify any peptide-related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify the mass of any impurities.
-
Amino Acid Analysis (AAA): To determine the net peptide content and confirm the amino acid composition.
-
Water Content Analysis (Karl Fischer Titration): To quantify the amount of water present in the lyophilized powder.
Q4: What is a typical purity level for synthetic this compound, and what impurities should I be aware of?
A4: The purity of synthetic peptides can vary. For most research applications, a purity of >95% as determined by HPLC is recommended. Common impurities to be aware of are listed in the table below. The presence of these can affect the biological activity of the peptide and the reproducibility of experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cellular assays.
This is a common issue that can often be traced back to batch-to-batch variability of the synthetic peptide.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological activity.
Step-by-Step Guide:
-
Perform In-House Quality Control (QC):
-
Analyze the new batch of this compound using RP-HPLC to confirm its purity and impurity profile.
-
Verify the molecular weight using Mass Spectrometry.
-
If possible, perform Amino Acid Analysis to determine the accurate peptide concentration.
-
-
Compare QC Data:
-
Compare the HPLC chromatograms and MS spectra of the current batch with those of previous batches that yielded expected results. Note any new or significantly different impurity peaks.
-
-
Assess Peptide Potency:
-
Perform a dose-response experiment to determine the EC50 of the new batch. A significant shift in the EC50 compared to previous batches indicates a difference in potency.
-
-
Review Storage and Handling:
-
Ensure the peptide has been stored at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Confirm that the correct solvent was used to reconstitute the peptide and that it fully dissolved.
-
-
Check for Aggregation:
-
Peptide aggregation can reduce the effective concentration of the active monomeric peptide. Methods to assess aggregation include size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Issue 2: Unexpected peaks in HPLC analysis of the this compound batch.
The presence of unexpected peaks in the HPLC chromatogram indicates impurities that could interfere with your experiments.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Step-by-Step Guide:
-
Analyze by LC-MS:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unexpected peaks.
-
-
Identify Impurities:
-
Compare the masses of the impurities to the theoretical masses of common peptide-related impurities (see Table 2). This can help identify deletion sequences, truncated peptides, or chemical modifications.
-
-
Quantify Impurity Levels:
-
Integrate the peak areas in the HPLC chromatogram to determine the relative percentage of each impurity.
-
-
Assess Potential Impact:
-
Consider the nature and amount of the impurities. Some impurities may be benign, while others could have biological activity or interfere with the assay.
-
-
Contact the Manufacturer:
-
If significant impurities are identified, contact the manufacturer to discuss the findings and request a replacement or further purification.
-
Data Presentation
Table 1: Example Batch-to-Batch Variability of Synthetic this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 98.2 | 95.5 | 96.8 | > 95% |
| Molecular Weight (MS) | Confirmed | Confirmed | Confirmed | Matches Theoretical |
| Net Peptide Content (AAA, %) | 85.1 | 82.3 | 88.4 | > 80% |
| Water Content (KF, %) | 5.2 | 6.1 | 4.9 | < 10% |
| TFA Content (%) | 9.7 | 11.6 | 6.7 | < 15% |
Table 2: Common Impurities in Synthetic this compound and their Mass Differences
| Impurity Type | Description | Mass Difference (Da) |
| Deletion Sequence | Missing one or more amino acids. | -(Molecular Weight of missing amino acid(s)) |
| Truncation | Prematurely terminated synthesis. | Varies |
| Oxidation (Met) | Addition of one oxygen atom to Methionine. | +16 |
| Oxidation (Trp) | Addition of one oxygen atom to Tryptophan. | +16 |
| Aspartimide Formation | Cyclization of Aspartic acid side chain. | -18 (loss of water) |
| Deamidation (Asn/Gln) | Conversion of Asn to Asp or Gln to Glu. | +1 |
| Incomplete Deprotection (Pbf) | Residual Pbf protecting group on Arginine. | +252 |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Purity Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: Cell-Based Bioassay for this compound Potency
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the GnRH receptor.
-
Assay Principle: Measurement of a downstream signaling event, such as intracellular calcium mobilization or LH release.
-
Procedure: a. Seed cells in a 96-well plate and culture overnight. b. Prepare a serial dilution of the this compound batch being tested and a reference standard. c. Stimulate the cells with the different concentrations of this compound for the appropriate time. d. Measure the response (e.g., fluorescence for calcium mobilization or ELISA for LH). e. Plot the dose-response curves and calculate the EC50 values.
Mandatory Visualization
This compound (GnRH Agonist) Signaling Pathway
Caption: GnRH agonist signaling pathway.
References
- 1. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validation & Comparative
Avorelin vs. Leuprolide: A Comparative Analysis of Efficacy in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Avorelin and Leuprolide, two prominent gonadotropin-releasing hormone (GnRH) agonists used in the management of prostate cancer. The following sections detail their mechanism of action, comparative efficacy based on available data, and the experimental protocols utilized in key studies.
Mechanism of Action: A Shared Pathway
Both this compound and Leuprolide are synthetic analogs of the naturally occurring gonadotropin-releasing hormone (GnRH) and function as potent GnRH receptor agonists.[1][2] Their primary mechanism of action in treating hormone-sensitive prostate cancer involves the suppression of testosterone production to castrate levels.[3][4]
Upon initial administration, both drugs cause a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.[1] This "flare-up" effect can lead to a temporary increase in testosterone levels. However, continuous stimulation of the GnRH receptors leads to their desensitization and downregulation, ultimately resulting in a profound and sustained suppression of LH and FSH. This inhibition of the hypothalamic-pituitary-gonadal axis significantly reduces the production of testosterone by the testes, thereby depriving prostate cancer cells of the androgens necessary for their growth and proliferation.
Signaling Pathway of GnRH Agonists
Caption: GnRH Agonist Signaling Pathway.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Leuprolide in prostate cancer models. It is important to note that the data for this compound is derived from a clinical study in human patients, while the data for Leuprolide includes both clinical and preclinical findings. A direct head-to-head preclinical study was not identified in the reviewed literature.
Table 1: Testosterone Suppression
| Drug | Model/Study Population | Dosage | Time to Castration (Testosterone < 50 ng/dL) | Maintenance of Castration | Citation |
| This compound | Prostate Cancer Patients | 10 mg or 15 mg subcutaneous depot | Within 4 weeks | Median duration of 39-40 weeks | |
| Leuprolide | Prostate Cancer Patients | 7.5 mg depot intramuscularly every 4 weeks | Median of 21 days | Maintained for 24 weeks | |
| Leuprolide | Prostate Cancer Patients | 45 mg 6-month depot | Not specified | ≥ 87% suppression from Week 4 to 48 | |
| Leuprolide | Normal and Prostate Cancer Rats | Not specified | Not applicable | Effective testosterone suppression |
Table 2: PSA Level Reduction
| Drug | Model/Study Population | Dosage | % of Patients with PSA ≤ 4 ng/mL | Citation |
| This compound | Prostate Cancer Patients | 10 mg subcutaneous depot | 80% at 6 months | |
| This compound | Prostate Cancer Patients | 15 mg subcutaneous depot | 88% at 6 months | |
| Leuprolide | Prostate Cancer Patients | Various depot formulations | Not directly comparable as % of patients |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
This compound: Clinical Trial in Prostate Cancer Patients
-
Study Design: A randomized study involving 60 patients with prostate cancer.
-
Treatment Groups:
-
Group 1 (n=31): Received a single 10 mg subcutaneous depot of this compound.
-
Group 2 (n=29): Received a single 15 mg subcutaneous depot of this compound.
-
-
Endpoints Measured:
-
Serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels were measured at regular intervals until the depot effect was exhausted.
-
Plasma this compound concentrations were also monitored.
-
Serum prostate-specific antigen (PSA) levels were assessed.
-
-
Definition of Medical Castration: Serum testosterone concentration less than 1.735 nmol/L.
Leuprolide: In Vitro Study on Prostate Cancer Cell Lines
-
Cell Lines:
-
LNCaP (androgen-sensitive)
-
PC-3 (androgen-insensitive)
-
-
Treatment: Cells were treated with Leuprolide acetate alone or in combination with other agents.
-
Endpoints Measured:
-
Cell Proliferation: Evaluated by cell counts at various time intervals.
-
PSA Gene Expression: Determined by reverse transcriptase-polymerase chain reaction (RT-PCR) assay.
-
-
Key Findings:
-
Leuprolide alone did not regulate cell growth in either cell line.
-
It counteracted the stimulatory effect of androgens on LNCaP cell proliferation.
-
It had an inhibitory effect on the mitogenic action of epidermal growth factor (EGF) in PC-3 cells.
-
Leuprolide reduced PSA gene expression in both cell lines.
-
Leuprolide: In Vivo Study in a Rat Model
-
Animal Model: Normal and prostate cancer-induced rats.
-
Study Design: A pharmacokinetic-pharmacodynamic (PK-PD) model was developed to evaluate the testosterone-suppressive effect of a sustained-release (SR) depot of Leuprolide and a Leuprolide solution.
-
Administration: Intravenous and subcutaneous injections were used.
-
Endpoints Measured:
-
Plasma concentrations of Leuprolide were measured to determine pharmacokinetic parameters.
-
Plasma testosterone concentrations were measured as the pharmacodynamic marker.
-
-
Modeling: A feedback turnover model was used to describe the testosterone-suppressive effect of Leuprolide.
Comparative Experimental Workflow
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and Leuprolide are effective GnRH agonists that achieve medical castration and are valuable in the treatment of hormone-sensitive prostate cancer. The available data, primarily from clinical trials, demonstrates their ability to suppress testosterone and reduce PSA levels. While a direct preclinical comparison is lacking in the current literature, the information presented in this guide provides a solid foundation for understanding their individual efficacy profiles. Further head-to-head preclinical and clinical studies would be beneficial to delineate any subtle differences in their pharmacological properties and long-term outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mathematical model of hormone sensitive prostate cancer treatment using leuprolide: A small step towards personalization | PLOS One [journals.plos.org]
- 3. Pharmacodynamics of a long acting depot preparation of this compound in patients with prostate cancer. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Release Profile Analysis: Avorelin and Goserelin
A Head-to-Head Examination of Two Potent LHRH Agonists for Sustained Drug Delivery
Avorelin and Goserelin, both potent luteinizing hormone-releasing hormone (LHRH) agonists, are crucial in the management of hormone-dependent conditions such as prostate cancer. Their therapeutic efficacy is intrinsically linked to their sustained-release formulations, which ensure continuous drug delivery, thereby maintaining therapeutic drug concentrations over an extended period. This guide provides a comparative analysis of the release profiles of this compound and Goserelin, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their formulation characteristics and performance.
In Vitro Release Profile Comparison
Sustained-release formulations of both this compound and Goserelin are typically based on biodegradable polymers, most commonly poly(lactic-co-glycolic acid) (PLGA). These formulations are designed to release the drug in a controlled manner, often characterized by an initial burst release followed by a prolonged period of sustained release.
Information regarding the specific in vitro release profile of this compound from its sustained-release depot formulation is limited in publicly accessible literature. A study on the pharmacodynamics and pharmacokinetics of a long-acting depot preparation of this compound in prostate cancer patients demonstrated its protracted inhibitory effects on pituitary gonadotropin secretion, with testosterone suppression maintained for over six months.[3] However, the detailed in vitro release kinetics from this formulation are not provided.
Table 1: Summary of In Vivo Pharmacokinetic Parameters for Goserelin
| Parameter | Value | Species | Formulation | Reference |
| Cmax | 3.7 ± 0.3 µg/L | Rat | 0.3 mg sustained-release implant | [4][5] |
| Cmax | 6.8 ± 2.2 µg/L | Rat | 0.6 mg sustained-release implant | |
| Cmax | 17.6 ± 5.4 µg/L | Rat | 1.2 mg sustained-release implant | |
| AUC(0-t) | 770 ± 96 µg·h/L | Rat | 0.3 mg sustained-release implant | |
| AUC(0-t) | 1534 ± 299 µg·h/L | Rat | 0.6 mg sustained-release implant | |
| AUC(0-t) | 3233 ± 777 µg·h/L | Rat | 1.2 mg sustained-release implant | |
| Elimination Half-Life | 4.2 hours (males), 2.3 hours (females) | Human | Aqueous solution |
Experimental Protocols
In Vitro Dissolution Testing for Goserelin Implants
The in vitro release of Goserelin from PLGA-based implants is typically evaluated using a dissolution apparatus under controlled conditions. The following provides a general methodology based on available literature and regulatory guidance.
Apparatus:
-
USP Apparatus 4 (Flow-Through Cell) or a sealed jar incubation method are commonly employed.
Release Medium:
-
Phosphate buffer (pH 7.4) is a standard medium.
-
Additives such as sodium azide (to prevent microbial growth), surfactants (e.g., polysorbate), and release promoters may be included to create an in-vitro rapid release system.
Procedure:
-
The Goserelin implant is placed in the dissolution cell or sealed jar containing the release medium.
-
The system is maintained at a constant temperature, typically 37°C.
-
Samples of the release medium are withdrawn at predetermined time intervals.
-
The concentration of Goserelin in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug released is calculated and plotted against time to generate the dissolution profile.
Preparation of Goserelin-Loaded PLGA Microspheres
A common method for preparing Goserelin-loaded PLGA microspheres is the double-emulsion-solvent evaporation technique.
Materials:
-
Goserelin acetate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) as the organic solvent
-
Polyvinyl alcohol (PVA) solution as an emulsifier
-
Purified water
Procedure:
-
Primary Emulsion (W/O): An aqueous solution of Goserelin acetate is emulsified in a solution of PLGA in dichloromethane to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion (W/O/W): The primary emulsion is then dispersed in a larger volume of an aqueous PVA solution and homogenized to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: The double emulsion is stirred continuously to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: The hardened microspheres are collected by filtration or centrifugation, washed with purified water to remove residual PVA and unencapsulated drug, and then lyophilized for storage.
Mechanism of Action: LHRH Agonist Signaling Pathway
Both this compound and Goserelin are synthetic analogues of the natural LHRH and function as superagonists at the LHRH receptors in the pituitary gland. Their continuous administration leads to the downregulation of these receptors, ultimately suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of testosterone in men and estrogen in women.
Caption: LHRH agonist signaling pathway in pituitary gonadotropes.
Experimental Workflow for In Vitro Release Study
The following diagram illustrates a typical experimental workflow for conducting an in vitro release study of a peptide from a PLGA-based formulation.
Caption: Workflow for in vitro drug release testing.
References
- 1. Goserelin/PLGA solid dispersion used to prepare long-acting microspheres with reduced initial release and reduced fluctuation of drug serum concentration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goserelin Acetate Loaded Poloxamer Hydrogel in PLGA Microspheres: Core-Shell Di-Depot Intramuscular Sustained Release Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of a long acting depot preparation of this compound in patients with prostate cancer. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novelin vitro release technique for peptide-containing biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Triptorelin vs. Avorelin: A Head-to-Head Comparison of Testosterone Suppression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of androgen deprivation therapy (ADT), gonadotropin-releasing hormone (GnRH) agonists are a cornerstone for achieving medical castration in hormone-sensitive conditions, most notably prostate cancer. This guide provides a detailed, data-driven comparison of two such agonists: the well-established triptorelin and the potent superagonist avorelin, focusing on their efficacy in testosterone suppression.
Mechanism of Action: A Shared Pathway
Both triptorelin and this compound are synthetic analogs of the natural gonadotropin-releasing hormone.[1] They function by initially stimulating the GnRH receptors in the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a temporary increase in testosterone.[2][3] However, continuous administration of these agonists leads to the downregulation and desensitization of the GnRH receptors.[3] This sustained action ultimately suppresses the release of LH and FSH, thereby drastically reducing the production of testosterone in the testes.[2]
Head-to-Head Performance: Testosterone Suppression
Table 1: Comparative Efficacy in Testosterone Suppression
| Parameter | Triptorelin | This compound |
| Time to Medical Castration | 2-4 weeks | Within 4 weeks |
| Testosterone Level for Castration | < 50 ng/dL | < 1.735 nmol/L (~50 ng/dL) |
| Maintenance of Castration | High rates of maintenance with 1, 3, and 6-month formulations | Maintained for over 6 months with a single depot |
| Deeper Suppression (<20 ng/dL) | Achieved in a high percentage of patients | Data not specifically reported at this threshold |
Clinical Data Summary
Triptorelin
Triptorelin has been extensively studied in various formulations (1-month, 3-month, and 6-month depots) for the treatment of advanced prostate cancer. Clinical trials have consistently demonstrated its effectiveness in reducing testosterone to castrate levels.
A pooled analysis of nine prospective studies involving 920 men with prostate cancer treated with triptorelin sustained-release formulations showed that 79% of patients reached testosterone levels <20 ng/dL after one month, with this percentage increasing to over 90% at 3, 6, 9, and 12 months. For the 1-, 3-, and 6-month formulations, the success rates in achieving testosterone levels <20 ng/dL ranged from 80-92%, 83-93%, and 65-97%, respectively.
This compound
This compound is described as a potent superagonist of LH-releasing hormone receptors. A study involving 60 patients with prostate cancer evaluated 10 mg and 15 mg subcutaneous depot formulations of this compound. Following an initial testosterone flare in the first week, medical castration (testosterone < 1.735 nmol/L) was achieved within four weeks of injection. The median duration of testosterone suppression was 40 weeks for the 10 mg depot and 39 weeks for the 15 mg depot, with testosterone suppression maintained for more than 6 months in all patients.
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical evaluation of these drugs is crucial for interpreting the results.
Triptorelin Clinical Trial Methodology (Representative)
-
Study Design: Open-label, non-comparative, Phase III study.
-
Patient Population: Men with locally advanced or metastatic prostate cancer.
-
Intervention: Triptorelin administered as a sustained-release formulation (e.g., 22.5 mg 6-month depot) via intramuscular injection.
-
Primary Endpoint: Achievement of castrate levels of serum testosterone (≤ 50 ng/dL) by a specified time point (e.g., day 28) and maintenance of castration over the study duration.
-
Hormone Level Assessment: Serum testosterone, LH, and FSH levels measured at baseline and at regular intervals throughout the study.
This compound Clinical Trial Methodology
-
Study Design: Randomized study evaluating two different doses of a sustained-release depot formulation.
-
Patient Population: 60 patients with prostate cancer.
-
Intervention: A single subcutaneous depot injection of either 10 mg or 15 mg of this compound.
-
Primary Endpoint: Pharmacodynamics, including the time to and duration of testosterone suppression.
-
Hormone Level Assessment: Serum testosterone, LH, and FSH, along with plasma this compound concentrations, were measured regularly until the depot was exhausted.
Conclusion
Both triptorelin and this compound are effective GnRH agonists for inducing and maintaining medical castration. Triptorelin is a well-documented agent with a large body of evidence supporting its use in various long-acting formulations. This compound, based on the available data, demonstrates a potent and prolonged testosterone suppression effect, with the potential for a 6-month administration interval.
The choice between these agents in a clinical or research setting would likely be influenced by factors such as the desired duration of action, route of administration, and the extent of available long-term safety and efficacy data. While the existing data for this compound is promising, more extensive clinical trials would be necessary to establish its comparative efficacy and safety profile against more established GnRH agonists like triptorelin. Researchers and drug development professionals should consider the depth of available clinical data when selecting a GnRH agonist for their specific applications.
References
- 1. Pharmacodynamics of a long acting depot preparation of this compound in patients with prostate cancer. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncolink.org [oncolink.org]
- 3. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Avorelin compared to other GnRH agonists
An Objective Comparison of Avorelin and Other GnRH Agonists in Development
For researchers and drug development professionals, the landscape of Gonadotropin-Releasing Hormone (GnRH) agonists is continually evolving. While established agonists like leuprolide, goserelin, and triptorelin have long been the standard of care in various indications, newer agents such as this compound are emerging. This guide provides a comparative overview of the efficacy of this compound against other prominent GnRH agonists, supported by available experimental data. It is important to note that direct head-to-head comparative trials between this compound and other GnRH agonists are limited; therefore, this comparison is based on data from separate clinical studies.
Mechanism of Action: GnRH Agonist Signaling
GnRH agonists exert their therapeutic effect by initially stimulating the GnRH receptors in the pituitary gland, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn causes a surge in testosterone or estrogen levels. However, continuous stimulation downregulates the GnRH receptors, leading to a profound and sustained suppression of gonadotropins and, consequently, a reduction of gonadal hormones to castrate levels.
Comparative Efficacy Data
The following tables summarize key efficacy parameters for this compound and other commonly used GnRH agonists based on published clinical trial data.
Table 1: Testosterone Suppression
| GnRH Agonist | Study/Dosage | Time to Castration (<50 ng/dL) | Maintenance of Castration | Nadir Testosterone Levels |
| This compound | 10 mg & 15 mg depot[1] | Within 4 weeks | Maintained for >6 months in all patients | Not explicitly reported |
| Leuprolide Acetate | 7.5 mg (1-month)[2] | 99.3% of men by day 29 | 91.2% maintained castration throughout the 9-month study[3] | Not explicitly reported |
| 22.5 mg (3-month) / 45 mg (6-month)[4] | Not explicitly reported | 98-100% of patients at study completion | ≤11 ng/dL at the end of each treatment cycle[5] | |
| Goserelin | 11.34 mg (3-month) | Not explicitly reported | 54.2% achieved <10 ng/dL | Mean levels were higher than triptorelin and leuprolide |
| Triptorelin | 11.25 mg (3-month) | 91.2% of men by day 29 | 93.2% achieved <10 ng/dL | Lowest mean testosterone levels compared to goserelin and leuprolide |
Table 2: Prostate-Specific Antigen (PSA) Response in Prostate Cancer
| GnRH Agonist | Study/Dosage | PSA Reduction |
| This compound | 10 mg depot | 80% of patients achieved PSA ≤ 4 ng/mL at 6 months |
| 15 mg depot | 88% of patients achieved PSA ≤ 4 ng/mL at 6 months | |
| Leuprolide Acetate | 6-month depot | Stable PSA concentrations throughout the 48-week study |
| Goserelin | 3.6 mg (1-month) | Reported to have maximum benefit in PSA suppression in a comparative review |
| Triptorelin | 3.75 mg (1-month) | Equivalent to leuprolide in PSA level reduction |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical data. Below are summaries of the experimental protocols for the key studies cited.
This compound Phase II Study Protocol
A randomized study involving 60 patients with prostate cancer was conducted to assess the pharmacodynamics, pharmacokinetics, and tolerability of a sustained-release depot formulation of this compound.
-
Patient Population: Patients with histologically confirmed prostate cancer.
-
Intervention: Patients were randomized to receive a single subcutaneous depot injection of either 10 mg (n=31) or 15 mg (n=29) of this compound.
-
Primary Endpoints:
-
Serum testosterone, LH, and FSH levels were measured at baseline, then regularly until depot exhaustion.
-
Medical castration was defined as a serum testosterone concentration of less than 1.735 nmol/L (<50 ng/dL).
-
-
Secondary Endpoints:
-
Plasma this compound concentrations.
-
Serum PSA levels.
-
Adverse events were monitored throughout the study.
-
Comparative Study of Goserelin, Triptorelin, and Leuprolide
This retrospective study reviewed the medical records of 125 patients with prostate cancer treated with LHRH agonists.
-
Patient Population: 125 patients with prostate cancer undergoing androgen deprivation therapy.
-
Intervention:
-
Goserelin 11.34 mg (n=59)
-
Triptorelin 11.25 mg (n=44)
-
Leuprolide 11.25 mg (n=22)
-
-
Methodology:
-
Changes in testosterone concentration were analyzed over a 9-month period.
-
The number of patients achieving serum testosterone levels below various castration thresholds (<50 ng/dL, <20 ng/dL, and <10 ng/dL) was evaluated at 3, 6, and 9 months.
-
-
Statistical Analysis: A mixed model was used to analyze changes in testosterone concentration.
Discussion and Conclusion
The available data suggests that this compound is effective in achieving and maintaining medical castration in patients with prostate cancer, with a durable response that may allow for a 6-month dosing interval. Its efficacy in reducing PSA levels appears comparable to that reported for other GnRH agonists.
When comparing the established GnRH agonists, triptorelin demonstrated the most potent testosterone suppression, achieving the lowest mean testosterone levels and the highest rate of chemical castration at a threshold of <10 ng/dL. While all three (goserelin, triptorelin, and leuprolide) showed comparable efficacy at the standard castration threshold of <50 ng/dL, the deeper suppression offered by triptorelin may be of clinical interest.
The primary limitation in this comparative analysis is the absence of direct, randomized, controlled trials comparing this compound with other GnRH agonists. The data for this compound is from a relatively small, early-phase study. Therefore, while the initial results are promising, larger, comparative Phase III trials are necessary to definitively establish the relative efficacy and safety of this compound in the landscape of GnRH agonist therapy.
For researchers and drug developers, these findings highlight the potential of new formulations like this compound to offer extended dosing intervals, which could improve patient convenience and adherence. Future research should focus on direct comparisons to elucidate any potential advantages in efficacy, safety, or patient-reported outcomes.
References
- 1. Pharmacodynamics of a long acting depot preparation of this compound in patients with prostate cancer. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of triptorelin pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-month Formulations of Androgen Deprivation Therapy for Advanced Prostate Cancer: Effectiveness and Rationale for Extended Dosing [openurologyandnephrologyjournal.com]
Validating Avorelin's Mechanism of Action Against Known GnRH Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Avorelin, a potent gonadotropin-releasing hormone (GnRH) superagonist, with other established GnRH agonists such as leuprolide, goserelin, and triptorelin. The information presented is supported by experimental data and detailed methodologies to assist in the validation and understanding of this compound's pharmacological profile.
Mechanism of Action: A Shared Pathway
GnRH agonists, including this compound, exert their therapeutic effects by interacting with the GnRH receptors on the anterior pituitary gonadotroph cells. This interaction initiates a biphasic response. Initially, there is a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect.[1] However, continuous and prolonged stimulation by the agonist leads to the downregulation and desensitization of the GnRH receptors. This sustained activation ultimately results in a profound suppression of LH and FSH release, leading to a state of medical castration with significantly reduced levels of gonadal steroids like testosterone and estrogen.
The underlying molecular mechanism involves the binding of the GnRH agonist to its G protein-coupled receptor (GPCR). This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events are crucial for the initial stimulation of gonadotropin synthesis and secretion.
Comparative In Vitro Efficacy of GnRH Agonists
The efficacy of GnRH agonists is primarily determined by their binding affinity to the GnRH receptor and their ability to trigger downstream signaling. While specific in vitro comparative data for this compound is limited in publicly available literature, data from comprehensive studies on other potent GnRH agonists provide a strong framework for validation.
A study by van der Lely and colleagues (2020) provides kinetic binding data for 12 different GnRH peptide agonists, which allows for a quantitative comparison of their receptor binding characteristics. Although this compound was not included in this specific study, the data for other "superagonists" like Deslorelin can be used as a reference to understand the expected profile of a highly potent agonist.
| Agonist | Binding Affinity (Ki) (nM) | Residence Time (min) |
| GnRH (natural) | 13 | - |
| Leuprolide | 0.21 | 30 |
| Goserelin | 0.44 | 5.6 |
| Triptorelin | 0.08 | 48 |
| Deslorelin | 0.09 | 125 |
| Nafarelin | 0.06 | 63 |
| Buserelin | 0.11 | 29 |
Data adapted from van der Lely et al., 2020. This table showcases the higher binding affinity (lower Ki value) and, in some cases, longer receptor residence time of synthetic GnRH agonists compared to the natural GnRH. Deslorelin, a superagonist, exhibits a particularly long residence time.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a novel GnRH agonist like this compound and compare it to existing drugs, a series of in vitro experiments are essential.
GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of the test compound for the GnRH receptor.
Methodology: A competitive radioligand binding assay is commonly employed.
-
Preparation of Cell Membranes: Membranes are prepared from cells engineered to express the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled GnRH agonist (e.g., [125I]-triptorelin) and varying concentrations of the unlabeled test compound (e.g., this compound) or a known competitor (e.g., leuprolide).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
Inositol Phosphate (IP3) Production Assay
Objective: To quantify the production of the second messenger IP3 in response to agonist stimulation, confirming the activation of the Gq/PLC signaling pathway.
Methodology:
-
Cell Culture and Labeling: Pituitary cells (e.g., rat pituitary cells or a suitable cell line) are cultured and labeled overnight with myo-[3H]inositol, which is incorporated into cellular phosphoinositides.
-
Stimulation: The cells are then stimulated with varying concentrations of the GnRH agonist (e.g., this compound or a known agonist) for a short period (typically seconds to minutes).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate isomers are separated using anion-exchange chromatography, and the amount of [3H]IP3 is quantified by liquid scintillation counting.
-
Data Analysis: The results are expressed as the amount of IP3 produced relative to the total incorporated radioactivity or normalized to the protein content.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for validating a GnRH agonist.
Caption: GnRH Receptor Signaling Pathway.
Caption: Experimental Workflow for GnRH Agonist Validation.
Conclusion
Validating the mechanism of action of a new GnRH agonist such as this compound requires a systematic approach that combines in vitro receptor binding and downstream signaling assays. While direct comparative data for this compound is not extensively available in the public domain, the established methodologies and the data from other potent GnRH agonists provide a clear roadmap for its evaluation. By following these experimental protocols, researchers can quantitatively assess the binding affinity and functional potency of this compound, thereby confirming its mechanism of action and comparing its performance with existing therapeutic alternatives. This rigorous preclinical evaluation is a critical step in the drug development process, ensuring a thorough understanding of the pharmacological properties of new chemical entities.
References
Benchmarking Avorelin: An In Vitro Potency Comparison with Fellow Decapeptide GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Avorelin's performance with other prominent decapeptide Gonadotropin-Releasing Hormone (GnRH) agonists. The following sections detail the available experimental data on the in vitro potency of these compounds, outline the methodologies for key experiments, and visualize relevant biological pathways and workflows.
Data Presentation: In Vitro Potency of GnRH Agonists
The in vitro potency of GnRH agonists is a critical measure of their ability to bind to and activate the GnRH receptor. This is typically quantified by two key parameters:
-
Receptor Binding Affinity (IC50 or Ki): This value represents the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the GnRH receptor by 50%. A lower IC50 or Ki value indicates a higher binding affinity.
-
Functional Potency (EC50): This value represents the concentration of the drug that elicits a half-maximal response in a cell-based functional assay, such as the production of second messengers like inositol phosphate. A lower EC50 value indicates greater potency in activating the receptor.
| Decapeptide Agonist | Cell Line | Receptor Binding (IC50, nM) | Functional Potency (EC50, nM) - Inositol Phosphate Production |
| Leuprolide | HEK293 | 0.8 ± 0.07 | 0.9 ± 0.1 |
| WPE-1-NB26-3 | 0.7 ± 0.05 | 0.3 ± 0.04 | |
| Triptorelin | HEK293 | 0.4 ± 0.06 | 0.5 ± 0.08 |
| WPE-1-NB26-3 | 0.3 ± 0.02 | 0.1 ± 0.01 | |
| Goserelin | - | Data not available | Data not available |
| This compound | - | Data not available | Data not available |
Data for Leuprolide and Triptorelin are derived from a study by Morgan et al. (2014) and represent the mean ± SEM. The study utilized cell lines expressing the rat GnRH receptor.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to determine the potency of GnRH agonists.
GnRH Receptor Binding Assay (Radioligand Displacement Assay)
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell line expressing the GnRH receptor (e.g., HEK293, αT3-1)
-
Cell culture medium and supplements
-
Radiolabeled GnRH agonist (e.g., 125I-Triptorelin)
-
Unlabeled test compounds (this compound, Leuprolide, Triptorelin, Goserelin)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture GnRH receptor-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding:
-
In a multi-well plate, add a fixed concentration of the radiolabeled GnRH agonist.
-
Add increasing concentrations of the unlabeled test compounds to different wells.
-
To determine non-specific binding, add a high concentration of an unlabeled GnRH agonist to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
Cell-Based Functional Assay (Inositol Phosphate Accumulation)
This assay measures the ability of a GnRH agonist to stimulate the production of the second messenger inositol phosphate (IP), a key event in the GnRH receptor signaling pathway.
Materials:
-
Cell line expressing the GnRH receptor (e.g., HEK293, CHO)
-
Cell culture medium and supplements, including myo-[3H]inositol
-
Stimulation buffer (e.g., HBSS with LiCl)
-
Test compounds (this compound, Leuprolide, Triptorelin, Goserelin)
-
Lysis buffer
-
Anion exchange chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling:
-
Seed GnRH receptor-expressing cells in a multi-well plate.
-
Label the cells by incubating them overnight with a medium containing myo-[3H]inositol.
-
-
Agonist Stimulation:
-
Wash the cells with a pre-warmed buffer.
-
Add stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and increasing concentrations of the test compounds.
-
Incubate the plate for a specific time (e.g., 60 minutes) at 37°C.
-
-
Extraction and Separation:
-
Terminate the stimulation by adding a lysis buffer.
-
Apply the cell lysates to anion exchange chromatography columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer.
-
-
Detection and Analysis:
-
Add the eluate to scintillation fluid and measure the radioactivity.
-
Plot the amount of [3H]inositol phosphate produced against the logarithm of the test compound concentration.
-
Determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response, by non-linear regression analysis.
-
Visualizations
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist, such as this compound, to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.[1][2][3] This primarily involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a role in the synthesis and secretion of gonadotropins.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for In Vitro Potency Determination
The following diagram illustrates a typical workflow for determining the in vitro potency of a GnRH agonist like this compound, encompassing both receptor binding and functional assays.
Caption: In Vitro Potency Workflow.
References
- 1. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Avorelin and Other LHRH Analogues: A Side Effect Profile Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profile of Avorelin, a potent LHRH (Luteinizing Hormone-Releasing Hormone) analogue, with other commonly used agents in its class. The information is compiled from available clinical trial data and is intended to offer an objective overview for research and drug development purposes.
Introduction to LHRH Analogues and this compound
LHRH analogues are a cornerstone in the management of hormone-sensitive conditions, most notably prostate cancer. They function by modulating the pituitary-gonadal axis, leading to a significant reduction in testosterone levels. This class of drugs includes agonists, such as this compound, leuprolide, and goserelin, and antagonists. LHRH agonists, after an initial transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), lead to downregulation and desensitization of LHRH receptors in the pituitary gland. This sustained action results in suppressed gonadotropin secretion and subsequent chemical castration.
This compound is a superagonist of LHRH receptors, developed in a sustained-release depot formulation for the treatment of prostate cancer. Its high potency and prolonged duration of action are key characteristics. Understanding its side effect profile in comparison to other established LHRH analogues is crucial for informed clinical and research decisions.
LHRH Agonist Signaling Pathway
The mechanism of action of LHRH agonists involves the continuous stimulation of LHRH receptors on pituitary gonadotrophs. This leads to an initial surge in LH and FSH, followed by receptor downregulation and uncoupling of the signal transduction mechanism, ultimately causing a profound and sustained suppression of gonadotropin and sex steroid production.
Caption: LHRH Agonist Signaling Cascade.
Comparative Side Effect Profile
The side effects of LHRH analogues are predominantly linked to the physiological consequences of androgen deprivation. While the class effect is strong, subtle differences in the incidence and severity of adverse events may exist between different agents.
| Side Effect | This compound (10 mg / 15 mg) | Leuprolide | Goserelin | Triptorelin |
| Overall Adverse Events | 94% / 86%[1] | High incidence | High incidence | High incidence |
| Hot Flushes | Commonly Reported[1] | ~50-80% | ~50-80% | ~50-80% |
| Decreased Libido | Commonly Reported[1] | High incidence | High incidence | High incidence |
| Impotence | Commonly Reported[1] | High incidence | High incidence | High incidence |
| Skeletal Pain | Commonly Reported[1] | Variable | Variable | Variable |
| Injection Site Reactions | Well tolerated locally | ~10-30% | ~10-20% | ~5-15% |
| Gynecomastia | Possible | ~3-16% | ~3-16% | ~3-16% |
| Fatigue | Possible | ~10-30% | ~10-30% | ~10-30% |
| Cardiovascular Events | Not specified in detail | Potential increased risk | Potential increased risk | Potential increased risk |
Note: The data for this compound is based on a single clinical trial and lacks the detailed percentage breakdown available for other more widely studied LHRH analogues. The percentages for other analogues are approximate and can vary based on the specific study, patient population, and formulation.
A key clinical trial of a long-acting depot preparation of this compound in patients with prostate cancer reported that adverse events were mainly related to androgen suppression. In this study, 94% of patients in the 10 mg group and 86% in the 15 mg group complained of adverse events, with the most common being hot flushes, decreased libido, and impotence, as well as skeletal pain related to the disease. The depot formulation was reported to be well-tolerated locally.
For comparison, other LHRH agonists like leuprolide and goserelin have been more extensively studied. The side effect profiles are generally similar, dominated by the effects of testosterone suppression.
Experimental Protocols
Detailed experimental protocols for clinical trials of LHRH analogues in prostate cancer generally follow a standard structure. Below is a representative workflow for a Phase III clinical trial evaluating the safety and efficacy of an LHRH analogue.
Caption: Clinical Trial Workflow.
Key Methodological Considerations:
-
Patient Population: Typically includes men with histologically confirmed advanced or metastatic prostate cancer for whom androgen deprivation therapy is indicated.
-
Study Design: Often randomized, open-label, or double-blind, active-comparator controlled trials.
-
Dosage and Administration: The specific dose and frequency of the depot injections are clearly defined for both the investigational drug and the comparator.
-
Efficacy Assessments: The primary efficacy endpoint is usually the proportion of patients achieving and maintaining castrate levels of serum testosterone (e.g., < 50 ng/dL). Secondary endpoints often include changes in Prostate-Specific Antigen (PSA) levels and clinical response.
-
Safety Assessments: Adverse events are systematically recorded at each study visit using standardized terminology (e.g., MedDRA). This includes monitoring vital signs, laboratory parameters (hematology, clinical chemistry), and electrocardiograms (ECGs). Injection site reactions are also specifically assessed.
-
Statistical Analysis: The statistical plan pre-defines the methods for analyzing both efficacy and safety data, including comparisons between treatment arms.
Conclusion
The available data suggests that the side effect profile of this compound is consistent with that of other LHRH agonists, being primarily driven by the intended pharmacological effect of androgen deprivation. The main reported adverse events are hot flushes, decreased libido, impotence, and skeletal pain. While direct, large-scale comparative trials with detailed side-by-side quantitative data for this compound are limited, the overall safety profile appears comparable to established LHRH analogues like leuprolide and goserelin. For researchers and drug development professionals, further head-to-head clinical trials with standardized data collection on adverse events would be invaluable for a more definitive comparative assessment.
References
Comparative Pharmacoeconomics of Avorelin and Other GnRH Agonist Therapies: A Guide for Researchers and Drug Development Professionals
An objective analysis of the economic and clinical value of GnRH agonist therapies in the management of hormone-sensitive advanced prostate cancer.
This guide provides a comprehensive comparison of the pharmacoeconomics of Avorelin and other commercially available Gonadotropin-Releasing Hormone (GnRH) agonist therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical and economic data to support informed decision-making in research and clinical settings. The following sections detail the comparative cost-effectiveness, present key experimental data in a structured format, and outline the methodologies of pivotal studies.
GnRH Agonist Signaling Pathway
The therapeutic effect of GnRH agonists is mediated through the downregulation of the hypothalamic-pituitary-gonadal axis. The following diagram illustrates the signaling pathway initiated by GnRH agonists.
Caption: GnRH agonist signaling pathway leading to testosterone suppression.
Comparative Cost-Effectiveness of GnRH Agonists
Pharmacoeconomic analyses of GnRH agonists typically involve modeling the long-term costs and health outcomes associated with different treatment strategies. These models often consider direct medical costs (drug acquisition, administration, monitoring) and indirect costs, alongside clinical outcomes such as progression-free survival (PFS), overall survival (OS), and quality-adjusted life years (QALYs).
While direct comparative pharmacoeconomic data for this compound is limited in publicly available literature, we can extrapolate its potential economic positioning by examining its clinical profile in relation to established GnRH agonists like leuprolide, goserelin, and triptorelin. The primary drivers of cost-effectiveness in this class are drug acquisition cost, administration frequency, and efficacy in maintaining castrate levels of testosterone.
Table 1: Cost Comparison of Select GnRH Agonist Therapies
| GnRH Agonist | Formulation | Dosing Frequency | Annual Estimated Cost (USD) |
| This compound | Depot Injection | Every 6 months | Data not publicly available |
| Leuprolide Acetate | Depot Injection | Every 1, 3, 4, or 6 months | $4,000 - $15,000 |
| Goserelin Acetate | Subcutaneous Implant | Every 1 or 3 months | $5,000 - $16,000 |
| Triptorelin Pamoate | Depot Injection | Every 1, 3, or 6 months | $4,500 - $14,000 |
Note: Costs are estimates and can vary based on geography, insurance coverage, and manufacturer pricing.
Clinical Efficacy and Safety Comparison
The clinical efficacy of GnRH agonists is primarily measured by their ability to achieve and maintain serum testosterone levels below castrate levels (<50 ng/dL). Head-to-head trials have generally shown comparable efficacy among the different GnRH agonists in achieving this endpoint.[1][2][3][4]
Table 2: Comparative Efficacy of GnRH Agonists in Clinical Trials
| GnRH Agonist | Study Population | Key Efficacy Endpoints | Key Findings |
| This compound | Patients with prostate cancer | Testosterone suppression, PSA normalization | Achieved and maintained medical castration within 4 weeks.[5] |
| Leuprolide Acetate | Patients with advanced prostate cancer | Testosterone suppression | Effective in achieving and maintaining castration levels. |
| Goserelin Acetate | Patients with advanced prostate cancer | Testosterone suppression | Comparable efficacy to other GnRH agonists. |
| Triptorelin Pamoate | Patients with advanced prostate cancer | Testosterone suppression | Demonstrated high rates of testosterone suppression. |
The safety profiles of GnRH agonists are largely similar and are primarily related to the physiological effects of testosterone suppression. Common adverse events include hot flashes, decreased libido, erectile dysfunction, and injection site reactions.
Experimental Protocols and Methodologies
The evaluation of pharmacoeconomic outcomes and clinical efficacy relies on robust study designs. Below are representative methodologies employed in the assessment of GnRH agonist therapies.
Pharmacoeconomic Modeling: Markov Model
Many cost-effectiveness analyses of GnRH agonists utilize a Markov model to simulate the progression of prostate cancer over a lifetime horizon.
Caption: A simplified Markov model for prostate cancer progression.
Key Components of the Markov Model:
-
Health States: Patients transition between a set of mutually exclusive health states, such as "stable disease," "progressive disease," and "death."
-
Transition Probabilities: The likelihood of moving from one health state to another within a given time cycle is determined by clinical trial data and epidemiological studies.
-
Costs: Costs are assigned to each health state and include drug acquisition, administration, monitoring, and management of adverse events and disease progression.
-
Utilities (QALYs): A quality-of-life value (utility) is associated with each health state to calculate Quality-Adjusted Life Years (QALYs).
-
Time Horizon: The model is typically run over a long-term (e.g., lifetime) horizon to capture all relevant costs and outcomes.
Clinical Trial Design for Efficacy Assessment
The efficacy of GnRH agonists is typically established through randomized, controlled clinical trials.
Typical Phase III Clinical Trial Protocol:
-
Patient Population: Men with histologically confirmed advanced or metastatic prostate cancer for whom androgen deprivation therapy is indicated.
-
Randomization: Patients are randomly assigned to receive the investigational GnRH agonist (e.g., this compound) or an active comparator (e.g., leuprolide acetate).
-
Treatment: The assigned treatment is administered according to the specified dosing schedule.
-
Primary Endpoint: The proportion of patients achieving and maintaining serum testosterone suppression to castrate levels (<50 ng/dL) from a specified time point (e.g., week 4) through the end of the study period (e.g., 12 months).
-
Secondary Endpoints:
-
Time to testosterone recovery after treatment discontinuation.
-
Changes in Prostate-Specific Antigen (PSA) levels.
-
Incidence and severity of adverse events.
-
Quality of life assessments.
-
-
Statistical Analysis: Non-inferiority or superiority analyses are conducted to compare the efficacy and safety of the treatments.
Conclusion
The pharmacoeconomic landscape of GnRH agonist therapies is complex, with treatment decisions influenced by a combination of clinical efficacy, safety, patient convenience, and cost. While this compound's extended 6-month dosing interval presents a potential advantage in terms of patient convenience and reduced administration costs, a comprehensive pharmacoeconomic evaluation based on head-to-head comparative data is necessary to fully establish its value proposition relative to other GnRH agonists. Future research, including direct cost-effectiveness and budget impact analyses, will be crucial for defining this compound's role in the clinical and economic management of advanced prostate cancer.
References
- 1. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goserelin versus leuprolide in the chemical castration of patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of a long acting depot preparation of this compound in patients with prostate cancer. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Avorelin Disposal: Ensuring Laboratory Safety and Regulatory Compliance
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Avorelin is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound, a research peptide, are not publicly detailed, this guide provides a procedural framework based on established best practices for the handling and disposal of analogous peptide-based drugs and general pharmaceutical waste regulations. Adherence to these procedures is essential to mitigate potential environmental impact and ensure a safe, compliant work environment.
Core Principles of Peptide Drug Disposal
The foundational principle for the disposal of any laboratory chemical, including biologically active peptides like this compound, is strict adherence to local, state, and federal regulations.[1][2] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[1][3][4] Many states may have more stringent regulations than federal laws.
Due to their biological activity, it is imperative to prevent the release of peptide-based compounds into the environment. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of water supplies and soil, potentially harming wildlife and human health.
Recommended Disposal Workflow for this compound
The following workflow provides a step-by-step process for the safe and compliant disposal of this compound.
Step-by-Step Disposal Procedures
-
Consult Your Institutional EHS Office: The most critical first step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance based on the facility's specific waste management protocols and disposal contracts, ensuring compliance with all relevant regulations.
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS office.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be sturdy, leak-proof, and chemically resistant.
-
Keep waste containers closed except when adding waste.
-
-
Packaging and Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" (or as directed by your EHS office) and include the chemical name ("this compound") and any known hazard information.
-
Follow any specific packaging instructions provided by your EHS office or waste disposal contractor. This may include using "lab pack" services, where smaller containers of laboratory waste are placed into a larger drum for transport.
-
-
Arranging for Disposal:
-
Your EHS office will coordinate the pickup and disposal of the waste through a licensed hazardous waste management company.
-
These contractors are trained to handle and transport chemical waste in compliance with Department of Transportation (DOT) regulations.
-
-
Recommended Final Disposal Method:
-
For peptide-based compounds and other pharmaceutical waste, incineration at a permitted treatment facility is the most common and recommended method of disposal. This process ensures the complete destruction of the biologically active components.
-
Handling Spills and Empty Containers
-
Spill Response: In the event of a spill, promptly contain the material using absorbent pads. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles. All contaminated materials from the cleanup should be disposed of as hazardous waste.
-
Empty Containers: Even empty containers may retain residual amounts of the chemical. The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste. Follow your institution's specific procedures for decontaminating and disposing of empty chemical containers.
General Handling and Storage of Peptides
Proper handling and storage are crucial to maintain peptide integrity and ensure researcher safety.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear lab coats, nitrile gloves, and safety goggles when handling peptides. | To prevent skin and eye contact with the biologically active compound. |
| Long-Term Storage (Lyophilized) | Store at -20°C or lower in a dark, dry place. | To minimize degradation over time. Some peptides are stable for years under these conditions. |
| Short-Term Storage (In Solution) | Use sterile buffers at pH 5-6 and store in aliquots at -20°C. | To limit bacterial degradation and the effects of repeated freeze-thaw cycles. The shelf-life in solution is very limited. |
| Handling | Allow the vial to warm to room temperature before opening. Weigh out the desired amount quickly and reseal tightly. | To prevent condensation from forming inside the vial, which can degrade the peptide. |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. For research compounds like this compound, the primary and safest "protocol" for disposal is the complete destruction of the molecule through controlled incineration by a licensed facility. Attempting to neutralize the compound in the lab is not recommended without a validated protocol, as it may create other hazardous byproducts.
By following these conservative guidelines based on best practices for analogous compounds and consulting with your institutional safety experts, you can ensure the safe, compliant, and environmentally responsible disposal of this compound and other research chemicals.
References
Essential Safety and Logistical Information for Handling Avorelin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential guidance on the safe handling of Avorelin based on available information and general laboratory safety principles. A comprehensive, substance-specific Safety Data Sheet (SDS) from the supplier should always be consulted for detailed and definitive safety information.
Introduction to this compound
This compound is a synthetic peptide that acts as a luteinizing hormone-releasing hormone (LHRH) agonist.[1] As a potent hormonal agent, it requires careful handling to prevent accidental exposure and ensure the safety of laboratory personnel. This guide provides a framework for establishing safe handling procedures, emergency plans, and disposal protocols.
Personal Protective Equipment (PPE)
Due to its potent biological activity, a stringent PPE protocol is mandatory when handling this compound in a laboratory setting. The following table summarizes the recommended PPE for various operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing (powder) | Safety goggles | Double-gloving (nitrile) | Disposable gown over lab coat | NIOSH-approved respirator (e.g., N95) |
| Solution Preparation | Chemical splash goggles | Double-gloving (nitrile) | Disposable gown over lab coat | Use in a certified chemical fume hood |
| In-vitro/In-vivo Use | Safety glasses | Nitrile gloves | Lab coat | Use in a certified chemical fume hood or biosafety cabinet |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable gown or coveralls | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure risks. The following workflow outlines the key steps.
-
Preparation:
-
Thoroughly review the this compound-specific Safety Data Sheet (SDS).
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area (e.g., chemical fume hood) by cleaning and decontaminating the surfaces.
-
-
Weighing (for powdered form):
-
Perform this operation in a certified chemical fume hood with the sash at the lowest practical height.
-
Wear a NIOSH-approved respirator, double gloves, and a disposable gown over a lab coat.
-
Use a dedicated, calibrated balance.
-
Carefully transfer the required amount of this compound to a tared container, avoiding the creation of dust.
-
Clean the balance and surrounding area immediately after use with an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse, if compatible).
-
-
Solution Preparation:
-
In a chemical fume hood, add the weighed this compound to the desired solvent.
-
Cap the container securely and mix by inversion or vortexing until fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
-
Storage:
Emergency Response Plan
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the laboratory supervisor and institutional safety officer.
-
Secure: Restrict access to the spill area.
-
Clean-up (if trained):
-
Don the appropriate PPE for spill cleanup (see table above).
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe clean.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
-
Seek immediate medical attention in all cases of exposure and provide the medical team with the substance's identity and SDS.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
This compound Signaling Pathway
This compound, as an LHRH agonist, acts on the gonadotropin-releasing hormone receptor (GnRHR) in the pituitary gland. This interaction initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation leads to receptor downregulation and desensitization, ultimately suppressing the production of these hormones.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
